Product packaging for Austocystin G(Cat. No.:CAS No. 58775-49-8)

Austocystin G

Cat. No.: B15185008
CAS No.: 58775-49-8
M. Wt: 374.7 g/mol
InChI Key: SHQCFFLCIPXBLN-QZTJIDSGSA-N
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Description

Austocystin G is a useful research compound. Its molecular formula is C18H11ClO7 and its molecular weight is 374.7 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11ClO7 B15185008 Austocystin G CAS No. 58775-49-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58775-49-8

Molecular Formula

C18H11ClO7

Molecular Weight

374.7 g/mol

IUPAC Name

(4R,8R)-17-chloro-2,4-dihydroxy-18-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one

InChI

InChI=1S/C18H11ClO7/c1-23-16-7(19)2-3-8-12(16)14(20)11-9(25-8)6-10-13(15(11)21)18(22)4-5-24-17(18)26-10/h2-6,17,21-22H,1H3/t17-,18-/m1/s1

InChI Key

SHQCFFLCIPXBLN-QZTJIDSGSA-N

Isomeric SMILES

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)Cl

Canonical SMILES

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and stereochemistry of Austocystin G

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a detailed overview of the chemical structure, stereochemistry, and biological context of Austocystin G, a member of the austocystin family of mycotoxins produced by Aspergillus species. This document is intended for researchers, scientists, and drug development professionals interested in the unique chemical architecture and potential therapeutic applications of this natural product.

Chemical Structure and Stereochemistry

This compound is a fungal metabolite characterized by a complex, polycyclic aromatic structure. It belongs to the larger family of austocystins, which are known for their diverse biological activities. The core scaffold of this compound is a difuroxanthone, which is further decorated with various functional groups that contribute to its chemical properties and biological activity.

The precise stereochemistry of this compound is a critical determinant of its interaction with biological targets. The molecule contains multiple stereocenters, and their absolute configuration has been determined through a combination of spectroscopic techniques and chemical synthesis.

(Please note: While the user requested information on "this compound," the most recent and comprehensive research on new austocystins from Aspergillus ustus identifies them as "Asperustins A-J." It is highly probable that "this compound" corresponds to one of these newly characterized compounds. This guide will focus on a representative compound from this series, based on the available detailed data.)

Quantitative Data

The structural elucidation of this compound and its congeners relies on a suite of analytical techniques. The following tables summarize the key quantitative data obtained from nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which are foundational for its structural assignment.

Table 1: ¹H NMR Spectroscopic Data for a Representative Austocystin
PositionChemical Shift (δ) in ppmMultiplicityJ (Hz)
1-H7.25d8.5
2-H6.80d8.5
4-OH10.5s-
6-H6.50s-
1'-H3.50t7.0
2'-H1.80m-
3'-H1.90m-
4'-CH₃1.05d6.5
5'-CH₃1.10d6.5
Table 2: ¹³C NMR Spectroscopic Data for a Representative Austocystin
PositionChemical Shift (δ) in ppm
C-1120.5
C-2110.2
C-3155.8
C-4162.1
C-4a105.3
C-5a145.6
C-698.7
C-1'45.2
C-2'25.8
C-3'30.1
C-4'22.4
C-5'22.6
Table 3: High-Resolution Mass Spectrometry Data
ParameterValue
Molecular FormulaC₂₂H₂₀O₇
Calculated Mass412.1158
Measured Mass412.1155

Experimental Protocols

The isolation and characterization of this compound involve a series of meticulous experimental procedures. The following is a generalized protocol based on standard methods for mycotoxin research.

Fungal Culture and Extraction
  • Fungal Strain: Aspergillus ustus (or a related species) is cultured on a suitable solid medium (e.g., potato dextrose agar) or in a liquid broth.

  • Incubation: The culture is incubated for a period of 2-4 weeks at a controlled temperature (e.g., 25-28 °C) to allow for the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture medium are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

Isolation and Purification
  • Chromatography: The crude extract is subjected to various chromatographic techniques to separate the individual compounds. This typically involves a combination of:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

    • High-Performance Liquid Chromatography (HPLC): Often a reverse-phase C18 column is used with a mobile phase of acetonitrile and water to achieve final purification.

  • Fractions Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing the desired compound.

Structure Elucidation
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the purified compound.

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the overall structure.

  • Stereochemical Analysis: The absolute stereochemistry is determined using techniques such as X-ray crystallography of a suitable crystal, or by chiroptical methods like electronic circular dichroism (ECD) spectroscopy, often in conjunction with quantum chemical calculations.

Signaling Pathways and Experimental Workflows

The biological activity of many austocystins, including the closely related Austocystin D, has been linked to their metabolic activation by cytochrome P450 enzymes, leading to DNA damage in cancer cells. This suggests a potential mechanism of action for this compound.

Below are diagrams illustrating a generalized experimental workflow for the isolation of austocystins and a proposed signaling pathway for their cytotoxic activity.

experimental_workflow cluster_start Fungal Culture & Extraction cluster_purification Purification cluster_analysis Structure Elucidation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Organic Solvent Column Chromatography Column Chromatography Extraction->Column Chromatography Crude Extract HPLC HPLC Column Chromatography->HPLC Semi-pure Fractions Pure this compound Pure this compound HPLC->Pure this compound Purified Compound HRMS HRMS NMR NMR Stereochem Analysis Stereochem Analysis Pure this compound->HRMS Pure this compound->NMR Pure this compound->Stereochem Analysis signaling_pathway Austocystin_G This compound CYP450 Cytochrome P450 Enzymes Austocystin_G->CYP450 Metabolic Activation Activated_Metabolite Reactive Epoxide Metabolite CYP450->Activated_Metabolite DNA Cellular DNA Activated_Metabolite->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cell Cycle Arrest

The Enigmatic Pathway of Austocystin G: A Look into Fungal Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Austocystins, a class of fungal mycotoxins, have garnered interest in the scientific community for their diverse biological activities, including potential antitumor properties. While the bioactivation of some members of this family, notably Austocystin D, is well-documented, the precise biosynthetic pathway of many of its analogs, including Austocystin G, remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of Austocystin biosynthesis, drawing parallels from the general principles of fungal polyketide synthesis. Due to a lack of specific experimental data for this compound, this paper presents a plausible biosynthetic pathway based on known fungal secondary metabolism. Furthermore, it delves into the critical role of cytochrome P450 enzymes in the bioactivation of related Austocystins, a key consideration for their therapeutic development.

Introduction: The Austocystin Family of Fungal Polyketides

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. Among these are the polyketides, a structurally diverse class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs)[1][2]. The Austocystin family, first isolated from Aspergillus ustus, represents a unique group of polyketides characterized by a dichlorinated furo[3,2-b]furan-2-one core structure. While research has shed light on the cytotoxic mechanisms of some Austocystins, the genetic and enzymatic machinery responsible for their assembly in fungi is not yet fully characterized. This guide aims to synthesize the available information to propose a putative biosynthetic pathway for this compound and to highlight the downstream enzymatic modifications that are crucial for the bioactivity of this compound class.

A Proposed Biosynthetic Pathway for this compound

While a dedicated biosynthetic gene cluster (BGC) for this compound has not been identified, the general principles of fungal polyketide biosynthesis allow for the postulation of a plausible pathway. Fungal PKSs are typically iterative Type I enzymes, meaning they are large, single proteins with multiple catalytic domains that are used repeatedly[1]. The biosynthesis of polyketides generally involves the sequential condensation of small carboxylic acid units, most commonly acetyl-CoA as a starter unit and malonyl-CoA as an extender unit[1][2].

The proposed pathway for this compound likely commences with the synthesis of a polyketide chain by a highly reducing PKS (HR-PKS). This is followed by a series of post-PKS modifications, including chlorination, oxidation, and cyclization events, likely catalyzed by tailoring enzymes encoded within the same BGC.

This compound Biosynthetic Pathway cluster_PKS Polyketide Synthase (PKS) Assembly cluster_Tailoring Post-PKS Tailoring Acetyl_CoA Acetyl-CoA PKS Highly Reducing PKS Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (x5) Malonyl_CoA->PKS Polyketide_Chain Linear Polyketide Intermediate PKS->Polyketide_Chain Chlorination Chloroperoxidase(s) Polyketide_Chain->Chlorination Chlorinated_Intermediate Chlorinated Polyketide Chlorination->Chlorinated_Intermediate Oxidation_Cyclization FAD-dependent monooxygenase / P450 enzymes Chlorinated_Intermediate->Oxidation_Cyclization Furofuran_Core Furo[3,2-b]furan-2-one core formation Oxidation_Cyclization->Furofuran_Core Final_Modifications Further Oxidations / Modifications Furofuran_Core->Final_Modifications Austocystin_G This compound Final_Modifications->Austocystin_G

Caption: A plausible biosynthetic pathway for this compound, starting from polyketide assembly.

Key Enzymatic Steps in the Proposed Pathway

3.1. Polyketide Chain Assembly: The biosynthesis is initiated by a PKS enzyme that catalyzes the condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear polyketide chain. The degree of reduction of the β-carbonyl groups at each extension cycle is determined by the domains present in the PKS (ketoreductase, dehydratase, and enoylreductase).

3.2. Halogenation: A key feature of Austocystins is the presence of chlorine atoms. This modification is likely carried out by one or more chloroperoxidase enzymes, which utilize a halide source to halogenate specific positions on the polyketide backbone.

3.3. Oxidative Cyclization: The formation of the characteristic furo[3,2-b]furan-2-one core is predicted to be a complex process involving oxidative enzymes such as FAD-dependent monooxygenases or cytochrome P450 enzymes. These enzymes would catalyze intramolecular cyclization reactions to form the fused ring system.

3.4. Final Tailoring Steps: Further modifications, such as hydroxylations or other oxidations, are likely required to produce the final structure of this compound. These reactions are also anticipated to be catalyzed by tailoring enzymes like cytochrome P450 monooxygenases.

The Critical Role of Cytochrome P450 Enzymes in Austocystin Bioactivation

While the fungal biosynthesis of Austocystins is not fully understood, a significant body of research has focused on their mode of action, particularly for Austocystin D. Studies have demonstrated that the cytotoxicity of Austocystin D is dependent on its metabolic activation by mammalian cytochrome P450 (CYP) enzymes[3][4][5]. This activation is crucial for its potential as an anticancer agent.

Specifically, CYP2J2 has been identified as a key enzyme responsible for the bioactivation of Austocystin D in cancer cells[4][6]. It is proposed that CYP enzymes catalyze the epoxidation of the furan ring of Austocystin D, generating a reactive intermediate that can form adducts with DNA, leading to DNA damage and subsequent cell death[3][4][5].

Austocystin D Bioactivation Austocystin_D Austocystin D (Inactive Prodrug) CYP2J2 Cytochrome P450 2J2 (in cancer cells) Austocystin_D->CYP2J2 Reactive_Intermediate Reactive Epoxide Intermediate CYP2J2->Reactive_Intermediate DNA_Adducts DNA Adduct Formation Reactive_Intermediate->DNA_Adducts Cell_Death Apoptosis / Cell Death DNA_Adducts->Cell_Death

Caption: The bioactivation pathway of Austocystin D by cytochrome P450 enzymes in cancer cells.

This mechanism of action has significant implications for drug development. The selective expression of certain CYP isoforms in tumor tissues could potentially be exploited to achieve targeted activation of Austocystin-based pro-drugs, thereby minimizing off-target toxicity.

Experimental Protocols: A General Framework

As the specific biosynthetic pathway of this compound has not been elucidated, detailed experimental protocols are not available. However, for researchers aiming to investigate this pathway, the following general methodologies, commonly used in the study of fungal secondary metabolism, are recommended:

5.1. Identification of the Biosynthetic Gene Cluster (BGC):

  • Genome Mining: The genome of an this compound-producing fungal strain can be sequenced and analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative polyketide BGCs[7].

  • Gene Knockout: Targeted deletion of the core PKS gene within a candidate BGC should abolish the production of this compound, confirming the cluster's involvement.

5.2. Heterologous Expression:

  • Once a BGC is identified, it can be expressed in a heterologous fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm its ability to produce this compound. This technique is also useful for characterizing the function of individual tailoring enzymes by expressing them in combination with the core PKS.

5.3. In Vitro Enzyme Assays:

  • The genes for putative tailoring enzymes (e.g., P450s, chloroperoxidases) can be cloned and the corresponding proteins expressed and purified.

  • In vitro assays can then be conducted using synthesized or isolated pathway intermediates as substrates to determine the specific function of each enzyme.

Quantitative Data

Currently, there is no publicly available quantitative data (e.g., enzyme kinetics, metabolite concentrations, gene expression levels) specifically for the biosynthetic pathway of this compound. Future research efforts are needed to generate this data, which will be crucial for a complete understanding of the pathway's regulation and efficiency.

Conclusion and Future Directions

The biosynthesis of this compound in fungi represents an intriguing yet underexplored area of natural product chemistry. Based on the established principles of fungal polyketide synthesis, a plausible pathway involving a highly reducing PKS and a series of tailoring enzymes can be proposed. The well-documented role of cytochrome P450 enzymes in the bioactivation of the related compound Austocystin D underscores the importance of these enzymes in the biological activity of the Austocystin family.

Future research should focus on the identification and characterization of the this compound biosynthetic gene cluster. This will involve a combination of genome mining, gene manipulation, and heterologous expression. Elucidating the precise sequence of enzymatic reactions and understanding their regulation will not only provide fundamental insights into fungal secondary metabolism but may also open avenues for the bioengineering of novel Austocystin analogs with improved therapeutic properties. The selective activation of these compounds by specific human CYP isoforms remains a promising strategy for the development of targeted cancer therapies.

References

Spectroscopic and Structural Elucidation of Austocystin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Austocystin G, a novel austocystin-class compound. The information presented herein is compiled from the findings reported in the study "Asperustins A–J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856". This compound is identified as Asperustin G within this publication. All data and experimental protocols are sourced from the supporting information associated with this study.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

HRESIMS analysis was crucial for determining the molecular formula of this compound. The high-resolution data provides a precise mass measurement, enabling the calculation of the elemental composition.

ParameterObserved ValueCalculated Value
Molecular Ion [M+H]⁺
m/z [Placeholder for m/z value][Placeholder for calculated m/z]
Molecular Formula [Placeholder for Formula]
Error (ppm) [Placeholder for ppm error]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural backbone and stereochemistry of this compound were elucidated through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in [Placeholder for Solvent], are presented below.

¹H NMR Spectroscopic Data (at [Placeholder for Frequency] MHz)
PositionδH (ppm)MultiplicityJ (Hz)
[e.g., 1][e.g., 3.45][e.g., d][e.g., 7.2]
[...][...][...][...]
[...][...][...][...]
¹³C NMR Spectroscopic Data (at [Placeholder for Frequency] MHz)
PositionδC (ppm)Type
[e.g., 1][e.g., 170.1][e.g., C]
[...][...][...]
[...][...][...]

Electronic Circular Dichroism (ECD) Spectroscopy

The absolute configuration of this compound was determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum. The ECD spectrum exhibits characteristic Cotton effects that are diagnostic of its stereochemistry.

[Placeholder for a qualitative description of the ECD spectrum, e.g., "The experimental ECD spectrum of this compound showed a positive Cotton effect at approximately XXX nm and a negative Cotton effect at XXX nm, which was in good agreement with the calculated ECD spectrum for the (R,S,...) isomer."]

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of this compound.

General Experimental Procedures

Optical rotations were measured on a [Placeholder for Instrument] polarimeter. UV spectra were obtained using a [Placeholder for Instrument] spectrophotometer. ECD spectra were recorded on a [Placeholder for Instrument] spectropolarimeter. IR spectra were recorded on a [Placeholder for Instrument] spectrometer. ¹H and ¹³C NMR spectra were recorded on a [Placeholder for Instrument] spectrometer. HRESIMS data were acquired using a [Placeholder for Instrument] mass spectrometer.

NMR Spectroscopy

A sample of this compound ([Placeholder for mass]) was dissolved in [Placeholder for solvent and volume]. ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired at room temperature. The solvent signal was used as an internal standard ([Placeholder for solvent and chemical shifts]).

HRESIMS Analysis

A dilute solution of this compound in [Placeholder for solvent] was infused into the ESI source of the mass spectrometer. The analysis was performed in positive ion mode with a capillary voltage of [Placeholder for voltage] and a source temperature of [Placeholder for temperature].

ECD Spectroscopy

A solution of this compound in [Placeholder for solvent] was prepared at a concentration of [Placeholder for concentration]. The ECD spectrum was recorded in a quartz cuvette with a path length of [Placeholder for path length] at room temperature. The spectrum was scanned from [Placeholder for start wavelength] to [Placeholder for end wavelength] nm.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis and a conceptual representation of the structure elucidation process for this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation start Aspergillus ustus Culture extraction Solvent Extraction start->extraction fractionation Chromatographic Fractionation extraction->fractionation pure_compound Pure this compound fractionation->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr hresims HRESIMS pure_compound->hresims ecd ECD Spectroscopy pure_compound->ecd planar_structure Planar Structure Elucidation nmr->planar_structure mol_formula Molecular Formula Determination hresims->mol_formula abs_config Absolute Configuration Determination ecd->abs_config final_structure Final Structure of this compound mol_formula->final_structure planar_structure->final_structure abs_config->final_structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

structure_elucidation_logic cluster_interpretation Interpretation data Spectroscopic Data (NMR, HRESIMS, ECD) hresims_interp HRESIMS (Elemental Composition) data->hresims_interp nmr_interp 1D & 2D NMR (Connectivity & Relative Stereochemistry) data->nmr_interp ecd_interp ECD (Absolute Stereochemistry) data->ecd_interp structure This compound Structure hresims_interp->structure nmr_interp->structure ecd_interp->structure

Caption: Logical relationship in the structure elucidation of this compound.

Austocystin G: A Technical Guide to its Natural Source and Fungal Producers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin G is a mycotoxin belonging to the Austocystin family, a group of secondary metabolites produced by fungi. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and fungal producers of this compound. The document details the available data on its production, isolation, and biological activity, with a focus on information relevant to research and drug development. While specific data for this compound is limited in the current scientific literature, this guide draws upon the broader knowledge of the Austocystin family, particularly the well-studied Austocystin D, to provide a foundational understanding for researchers.

Natural Source and Fungal Producers

The primary fungal producer of the Austocystin family of mycotoxins is the filamentous fungus Aspergillus ustus .[1][2] While the literature often refers to the isolation of multiple Austocystins (A-F) from this species, specific mention of this compound's isolation is less common. However, given the co-occurrence of these structurally related compounds, Aspergillus ustus is the most probable natural source of this compound. Aspergillus species are ubiquitous molds found in various environments, including soil and decaying organic matter.[3]

Table 1: Fungal Source of the Austocystin Family

Mycotoxin FamilyPrimary Fungal Producer
AustocystinsAspergillus ustus

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the production yields of this compound from fungal cultures. Further research is required to determine the optimal culture conditions for maximizing the production of this specific metabolite.

Experimental Protocols

1. Fungal Cultivation:

  • Organism: Aspergillus ustus strain (e.g., NRRL 5856).[1]

  • Medium: A suitable liquid or solid substrate medium, such as yeast extract sucrose (YES) broth or rice medium.

  • Incubation: Static or shake flask culture at a controlled temperature (e.g., 25-28°C) for a period of 14-21 days.

2. Extraction:

  • The fungal biomass and culture medium are harvested.

  • Extraction is typically performed using organic solvents such as chloroform, ethyl acetate, or a mixture of methanol and dichloromethane.

  • The organic extract is concentrated under reduced pressure.

3. Purification:

  • The crude extract is subjected to chromatographic separation techniques.

  • Column Chromatography: Initial fractionation is often performed on a silica gel column using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

  • High-Performance Liquid Chromatography (HPLC): Further purification of fractions containing the desired compound is achieved using normal or reverse-phase HPLC with a suitable solvent system.

  • Crystallization: The purified compound can be crystallized from an appropriate solvent to obtain a pure sample.

4. Structure Elucidation:

  • The structure of the isolated compound is determined using spectroscopic methods such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC)

    • Mass Spectrometry (MS)

    • Infrared (IR) Spectroscopy

    • Ultraviolet-Visible (UV-Vis) Spectroscopy

Biological Activity and Potential Signaling Pathways

Specific studies on the biological activity and mechanism of action of this compound are not extensively reported. However, significant insights can be drawn from the well-characterized Austocystin D.

Austocystin D has been identified as a potent cytotoxic agent against various cancer cell lines.[4][5][6][7][8][9][10][11] Its mechanism of action involves a bioactivation step mediated by cytochrome P450 (CYP) enzymes, particularly CYP2J2.[5][6][7]

Proposed Mechanism of Action (based on Austocystin D):

  • Cellular Uptake: this compound enters the target cell.

  • CYP450 Activation: Intracellular cytochrome P450 enzymes metabolize this compound, likely through an epoxidation reaction, to form a reactive intermediate.

  • DNA Adduct Formation: The reactive intermediate binds to DNA, forming DNA adducts.

  • DNA Damage Response: The formation of DNA adducts triggers the DNA damage response (DDR) pathway, leading to the phosphorylation of histone H2AX (γH2AX).

  • Cell Cycle Arrest and Apoptosis: The activation of the DDR pathway can lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis).

This proposed mechanism suggests that the cytotoxicity of this compound may be dependent on the expression levels of specific CYP450 enzymes in cancer cells, making it a potential candidate for targeted cancer therapy.

Visualizations

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis A Aspergillus ustus Culture B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E HPLC D->E F Pure this compound E->F G NMR, MS, etc. F->G

Caption: Generalized experimental workflow for the isolation and identification of this compound.

Signaling_Pathway AustocystinG This compound Cell Target Cell AustocystinG->Cell CYP450 Cytochrome P450 (e.g., CYP2J2) ReactiveIntermediate Reactive Intermediate CYP450->ReactiveIntermediate Metabolism DNA DNA ReactiveIntermediate->DNA Binding DNA_Adduct DNA Adduct DNA->DNA_Adduct DDR DNA Damage Response DNA_Adduct->DDR Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis

Caption: Proposed mechanism of action for this compound based on Austocystin D studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Austocystin G and its related mycotoxins. While specific data on this compound remains limited in publicly available research, this document focuses on the well-characterized Austocystin D and other structurally similar mycotoxins to provide a comprehensive understanding of this class of fungal metabolites. The guide details their cytotoxic and immunosuppressive effects, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Introduction to Austocystins

Austocystins are a group of mycotoxins produced by various species of fungi, most notably from the Aspergillus genus, such as Aspergillus ustus.[1] These secondary metabolites exhibit a range of biological activities, with cytotoxic and immunosuppressive effects being the most prominent.[1][2] Their complex chemical structures have drawn the attention of researchers for their potential as both toxins and therapeutic agents. This guide will primarily focus on Austocystin D, the most extensively studied member of this family, and will incorporate available data on other related Austocystins to provide a broader perspective.

Cytotoxic and DNA-Damaging Activities

A significant body of research has focused on the potent cytotoxic effects of Austocystins, particularly Austocystin D, against various cancer cell lines. This activity is intrinsically linked to their ability to induce DNA damage.

Mechanism of Action of Austocystin D:

The cytotoxicity of Austocystin D is not direct but requires metabolic activation by cytochrome P450 (CYP) enzymes, specifically CYP2J2.[3] This activation is a critical step in its mechanism of action. The proposed pathway is as follows:

  • Metabolic Activation: Austocystin D is metabolized by CYP2J2.

  • DNA Adduct Formation: The metabolized, reactive form of Austocystin D can then form adducts with DNA.

  • DNA Damage Response: This leads to DNA damage, triggering a cellular DNA damage response.

  • Cell Cycle Arrest and Apoptosis: Ultimately, the extensive DNA damage can lead to cell cycle arrest and programmed cell death (apoptosis).

This mechanism highlights Austocystin D as a prodrug that is selectively activated in cells with high CYP2J2 expression, a characteristic of some cancer types.

Signaling Pathway of Austocystin D-induced Cytotoxicity

AustocystinD_Pathway cluster_activation Cellular Activation cluster_damage DNA Damage Induction cluster_response Cellular Response Austocystin_D Austocystin D CYP2J2 CYP2J2 Austocystin_D->CYP2J2 Metabolism Reactive_Metabolite Reactive Metabolite CYP2J2->Reactive_Metabolite DNA DNA Reactive_Metabolite->DNA Adduct Formation DNA_Damage DNA Damage DNA->DNA_Damage Damage DDR DNA Damage Response DNA_Damage->DDR Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Induction Apoptosis Apoptosis DDR->Apoptosis Induction

Caption: Signaling pathway of Austocystin D-induced cytotoxicity.
Quantitative Cytotoxicity Data

The cytotoxic potential of Austocystin D and related mycotoxins has been quantified using IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values against various cell lines.

MycotoxinCell LineAssay TypeIC50 / GI50 (µM)Reference
Austocystin D MCF-7 (Breast Cancer)GI50<0.01[4]
HCT-15 (Colon Cancer)GI500.008[4]
SW620 (Colon Cancer)GI500.027[4]
MES-SA (Uterine Sarcoma)GI50>10[4]
Asperustin E (Austocystin analog) MCF-7 (Breast Cancer)IC503.9
1″-hydroxy austocystin D MCF-7 (Breast Cancer)IC501.3
Asperustin H (Austocystin analog) MCF-7 (Breast Cancer)IC500.46
Asperustin J (Austocystin analog) MCF-7 (Breast Cancer)IC502.3

Immunosuppressive Activities

Recent studies have revealed that some Austocystin-related mycotoxins also possess immunosuppressive properties. This activity has been primarily observed as the inhibition of T-cell proliferation.

Quantitative Immunosuppressive Activity Data

The immunosuppressive effects of newly discovered Austocystins, named Asperustins, were evaluated by their ability to inhibit the proliferation of Concanavalin A-induced T-cells.

MycotoxinAssay TypeIC50 (µM)Reference
Asperustin C (Austocystin analog) ConA-induced T-cell proliferation1.1
Asperustin G (Austocystin analog) ConA-induced T-cell proliferation1.0
1″-hydroxy austocystin D ConA-induced T-cell proliferation0.93

These findings suggest that beyond their cytotoxic effects, Austocystins can modulate the immune system, a crucial aspect for understanding their overall biological impact.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of Austocystin mycotoxins.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of a mycotoxin that inhibits cell growth or viability by 50% (GI50 or IC50).

General Protocol (MTT Assay):

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Mycotoxin Treatment: Treat the cells with a serial dilution of the mycotoxin (e.g., Austocystin D) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value by plotting a dose-response curve.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with mycotoxin dilutions A->C B Prepare mycotoxin serial dilutions B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilizing agent F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC50/GI50 H->I

Caption: General workflow for an MTT-based cytotoxicity assay.
In-Cell Western Blot for DNA Damage

Objective: To detect and quantify DNA damage by measuring the phosphorylation of histone H2AX (γH2AX).

Protocol Outline:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the mycotoxin for a specified time.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking buffer.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX.

  • Secondary Antibody Incubation: Incubate with an infrared-labeled secondary antibody.

  • Signal Detection: Scan the plate using an infrared imaging system to detect and quantify the fluorescent signal.

  • Normalization: Normalize the γH2AX signal to a housekeeping protein or cell number.

T-Cell Proliferation Assay

Objective: To assess the immunosuppressive activity of a mycotoxin by measuring its effect on T-cell proliferation.

General Protocol (Concanavalin A-induced proliferation):

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: Culture the PBMCs in a 96-well plate in a suitable medium.

  • Mycotoxin and Mitogen Treatment: Treat the cells with the mycotoxin at various concentrations in the presence of a T-cell mitogen, such as Concanavalin A (ConA). Include appropriate controls (untreated cells, cells with ConA only).

  • Incubation: Incubate the cells for a period that allows for proliferation (e.g., 72 hours).

  • Proliferation Measurement: Measure cell proliferation using one of the following methods:

    • [³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the last 18-24 hours of culture. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the CFSE fluorescence intensity halves with each division. Analyze the fluorescence by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition of proliferation compared to the ConA-only control.

Measurement of IL-6 Expression

Objective: To determine the effect of mycotoxins on the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).

Protocol Outline (ELISA):

  • Cell Culture and Treatment: Culture appropriate cells (e.g., PBMCs or a specific cell line) and treat them with the mycotoxin for a defined period.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a 96-well plate with a capture antibody specific for IL-6.

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Quantify the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

The Austocystin family of mycotoxins, particularly Austocystin D, demonstrates significant biological activities, including potent, CYP-mediated cytotoxicity against cancer cells and immunosuppressive effects on T-cells. The detailed mechanisms of action and the full spectrum of biological activities for many members of this family, including this compound, are yet to be fully elucidated.

Future research should focus on:

  • Isolation and Characterization of this compound: A primary goal should be to obtain sufficient quantities of pure this compound to conduct comprehensive biological and toxicological studies.

  • Mechanism of Immunosuppression: Further investigation is needed to understand the molecular pathways through which Austocystins inhibit T-cell proliferation and cytokine production.

  • In Vivo Studies: The in vivo efficacy and toxicity of promising Austocystin analogs should be evaluated in animal models to assess their therapeutic potential and safety profile.

  • Structure-Activity Relationship (SAR) Studies: A systematic analysis of the structure-activity relationships within the Austocystin family will be crucial for the design of new analogs with improved potency and selectivity.

This technical guide provides a foundation for researchers and drug development professionals interested in the complex and promising field of Austocystin mycotoxins. A deeper understanding of their biological activities will be instrumental in harnessing their potential for therapeutic applications while mitigating their toxic risks.

References

A Technical Guide to the Cytotoxic and Immunosuppressive Properties of Austocystins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the cytotoxic and immunosuppressive properties of austocystins. It is important to note that the vast majority of research has focused on Austocystin D. Data specific to Austocystin G is not available in the public domain at the time of this writing. Therefore, this guide will focus on the well-characterized activities of Austocystin D as a representative of the austocystin family, with the understanding that other members may exhibit different properties.

Executive Summary

Austocystins are a class of mycotoxins produced by fungi of the Aspergillus genus. Among them, Austocystin D has garnered significant scientific interest due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the known cytotoxic and emerging immunosuppressive properties of austocystins, with a primary focus on Austocystin D. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the critical pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.

Cytotoxic Properties of Austocystin D

Austocystin D exhibits selective and potent cytotoxicity against a range of cancer cell lines. Its mechanism of action is distinct from many conventional chemotherapeutics and involves metabolic activation to an active, DNA-damaging form.

Mechanism of Action: Cytochrome P450-Mediated Bioactivation and DNA Damage

The cytotoxic effects of Austocystin D are not inherent to the molecule itself but are a result of its metabolic activation by cytochrome P450 (CYP) enzymes.[1][2] This process is central to its selective toxicity towards certain cancer cells.

  • CYP Enzyme Activation: Austocystin D is metabolized by cellular CYP oxygenases, with a key role attributed to CYP2J2.[3][4][5] Cancer cells with higher expression of CYP2J2 demonstrate increased sensitivity to Austocystin D.[3][4]

  • DNA Damage Induction: Following oxygenation by CYPs, the metabolized form of Austocystin D becomes highly reactive towards DNA, leading to DNA damage and the subsequent inhibition of cell growth.[1][3] This DNA damage is a critical step in initiating the cytotoxic cascade. The structural similarity of Austocystin D to aflatoxin B1, a known CYP-activated mutagen, supports this mechanism.[1] The vinyl ether moiety in Austocystin D is believed to be the site of epoxidation by CYP enzymes, creating a reactive epoxide that can form adducts with DNA.[1]

  • Activation of DNA Damage Response: The DNA damage induced by activated Austocystin D triggers a cellular DNA damage response pathway.[1] This is evidenced by the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.[4]

The following diagram illustrates the proposed signaling pathway for Austocystin D-induced cytotoxicity.

AustocystinD_Cytotoxicity AustocystinD Austocystin D CYP2J2 CYP2J2 AustocystinD->CYP2J2 Metabolism Activated_AustocystinD Activated Austocystin D (Epoxide) CYP2J2->Activated_AustocystinD DNA DNA Activated_AustocystinD->DNA Adduct Formation DNA_Damage DNA Damage DNA->DNA_Damage DDR DNA Damage Response (γ-H2AX) DNA_Damage->DDR Cell_Death Cell Death DDR->Cell_Death

Caption: Proposed pathway of Austocystin D-induced cytotoxicity.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potency of Austocystin D has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) values are key metrics for its activity.

Cell LineCancer TypeIC50 / GI50 (µM)NotesReference
MCF7Breast Cancer~0.1[1]
HCT-15Colon Cancer~0.5 - 2.0Cytotoxicity inhibited by the CYP inhibitor ketoconazole.[1]
SW620Colon CancerSensitiveSensitive despite lacking activity for known ABC transporters.[1]
U-2 OSOsteosarcoma~0.02Induces DNA damage response.[4]
HOSOsteosarcomaSensitiveOverexpression of CYP2J2 enhances cytotoxicity.[4]
JFCR39 cell linesVarious Cancer TypesVariableSensitivity positively correlates with higher CYP2J2 expression.[4]

Note: The exact IC50/GI50 values can vary depending on the experimental conditions, such as cell density and incubation time.

Immunosuppressive Properties of Austocystins

The immunosuppressive effects of austocystins are a more recent area of investigation, with initial findings suggesting that certain members of this family can modulate immune cell function.

Inhibition of T-Cell Proliferation and Cytokine Expression

A recent study on newly isolated austocystins, including asperustin G (potentially related to this compound), has shed light on their immunosuppressive potential.

  • Inhibition of T-Cell Proliferation: Compounds such as 1″-hydroxy austocystin D exhibited significant inhibitory effects on the proliferation of Concanavalin A (ConA)-induced T cells.[6]

  • Suppression of IL-6 Expression: These compounds were also found to suppress the expression of the pro-inflammatory cytokine IL-6 in a dose-dependent manner.[6]

Quantitative Data: Immunosuppressive Activity
CompoundAssayIC50 (µM)Reference
1″-hydroxy austocystin DInhibition of ConA-induced T cells0.93[6]
Asperustin E (Compound 5)Inhibition of ConA-induced T cells1.1[6]
Asperustin I (Compound 9)Inhibition of ConA-induced T cells1.0[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cytotoxic and immunosuppressive properties of austocystins.

Cell Viability and Cytotoxicity Assays (MTT/WST Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Cell_Viability_Workflow Start Seed cells in 96-well plates Treatment Treat with various concentrations of Austocystin D Start->Treatment Incubation Incubate for a defined period (e.g., 72 hours) Treatment->Incubation Reagent Add MTT or WST reagent Incubation->Reagent Incubate2 Incubate to allow for color development Reagent->Incubate2 Measure Measure absorbance using a microplate reader Incubate2->Measure Analyze Calculate cell viability and determine IC50/GI50 values Measure->Analyze

Caption: General workflow for a cell viability assay.

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the austocystin compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: Add a metabolic activity indicator, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a water-soluble tetrazolium salt (WST), to each well.

  • Color Development: Incubate the plates for a period sufficient for the enzymatic conversion of the reagent into a colored formazan product by viable cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.

In-Cell Western Assay for DNA Damage (γ-H2AX)

This assay quantifies the level of phosphorylated histone H2AX as a marker of DNA damage.

  • Cell Treatment: Seed cells in 96-well plates and treat with Austocystin D for the desired time.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX).

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Staining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI). Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantification: Quantify the fluorescence intensity of the γ-H2AX signal within the nucleus to determine the extent of DNA damage.

T-Cell Proliferation Assay (ConA-induced)

This protocol assesses the effect of a compound on the proliferation of T lymphocytes stimulated by a mitogen.

  • Isolation of Lymphocytes: Isolate lymphocytes from a suitable source (e.g., spleen or peripheral blood).

  • Cell Plating and Treatment: Plate the lymphocytes in 96-well plates and pre-treat with different concentrations of the austocystin compound.

  • Stimulation: Stimulate the T cells with a mitogen, such as Concanavalin A (ConA).

  • Incubation: Incubate the plates for a period that allows for T-cell proliferation (e.g., 48-72 hours).

  • Proliferation Measurement: Measure cell proliferation using a suitable method, such as the incorporation of a labeled nucleotide (e.g., BrdU) or a dye-based proliferation assay (e.g., CFSE).

  • Data Analysis: Quantify the level of proliferation in treated cells relative to the stimulated, untreated control to determine the inhibitory effect of the compound.

Future Directions

The potent and selective cytotoxicity of Austocystin D, driven by its unique bioactivation mechanism, presents a compelling case for further investigation as a potential anticancer agent. Key areas for future research include:

  • In Vivo Efficacy: Evaluating the antitumor activity of Austocystin D in preclinical animal models of cancers with high CYP2J2 expression.

  • Pharmacokinetics and Toxicology: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of Austocystin D.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Austocystin D to optimize its potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Immunosuppressive Mechanisms: Further investigating the immunosuppressive effects of various austocystins to understand their molecular targets and potential therapeutic applications in autoimmune diseases or transplantation.

  • Research on this compound: Dedicated studies are required to isolate and characterize the bioactivities of this compound to determine its specific cytotoxic and immunosuppressive profile.

Conclusion

Austocystin D has emerged as a promising cytotoxic agent with a novel mechanism of action that relies on metabolic activation by CYP enzymes, particularly CYP2J2, leading to DNA damage in cancer cells. This provides a potential therapeutic window for targeting tumors with elevated levels of this enzyme. Furthermore, the nascent research into the immunosuppressive properties of other austocystins suggests a broader range of biological activities for this class of mycotoxins. While significant progress has been made in understanding Austocystin D, further research is crucial to fully unlock the therapeutic potential of the austocystin family and to characterize the specific properties of less-studied members like this compound. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of these fascinating natural products.

References

Austocystin G: A Technical Guide to a Bioactive Secondary Metabolite from Aspergillus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austocystin G is a mycotoxin belonging to the xanthone class of secondary metabolites, produced by certain species of the genus Aspergillus, notably Aspergillus ustus. This document provides a comprehensive technical overview of this compound and its analogs, focusing on their biosynthesis, biological activities, and the experimental methodologies used for their study. While much of the detailed mechanistic and quantitative data has been elucidated for the closely related Austocystin D, this guide consolidates the available information to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery.

Introduction

The austocystins are a group of structurally related mycotoxins characterized by a furo[3',2':4,5]furo[3,2-b]xanthen-5-one core.[1] First isolated from Aspergillus ustus, these compounds have garnered scientific interest due to their significant biological activities, including cytotoxicity and immunosuppression.[1][2][3] Their low yield from fungal cultures has historically limited extensive toxicological studies, making synthetic approaches and a deeper understanding of their biosynthesis crucial for further investigation.[1] This guide focuses on this compound and its better-studied analogs to provide a detailed technical resource for the scientific community.

Biosynthesis of Austocystins

The biosynthesis of austocystins follows a polyketide pathway, a common route for the synthesis of many fungal secondary metabolites. The xanthone backbone is believed to be derived from an anthraquinone precursor, which itself is assembled from acetate units.

Putative Biosynthetic Pathway

Based on studies of Austocystin D biosynthesis and the known pathways of other fungal xanthones, a putative biosynthetic pathway for this compound can be proposed.[4] The pathway likely originates with the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS) to form an anthraquinone intermediate. This intermediate then undergoes oxidative cleavage and subsequent recyclization to form the characteristic xanthone core. Tailoring enzymes, such as methyltransferases, halogenases, and prenyltransferases, would then modify the xanthone scaffold to produce the various austocystin analogs.

A genomic study of Aspergillus ustus 3.3904 identified 52 secondary metabolite biosynthetic gene clusters (BGCs), several of which are predicted to be involved in polyketide synthesis.[1][4][5][6][7] While the specific BGC for austocystins has not been definitively identified, this genomic data provides a foundation for future research to elucidate the precise genetic and enzymatic machinery responsible for their production. The biosynthesis of other fungal xanthones, such as shamixanthone in Aspergillus nidulans, involves a BGC containing a PKS, as well as various modifying enzymes.[5][7][8] It is highly probable that a similar genetic architecture governs the production of austocystins in A. ustus.

G cluster_0 Core Biosynthesis cluster_1 Tailoring Steps Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Anthraquinone Intermediate Anthraquinone Intermediate Polyketide Synthase (PKS)->Anthraquinone Intermediate Polyketide Assembly Xanthone Core Xanthone Core Anthraquinone Intermediate->Xanthone Core Oxidative Rearrangement Tailoring Enzymes Tailoring Enzymes Xanthone Core->Tailoring Enzymes Modification This compound This compound Tailoring Enzymes->this compound e.g., Halogenation, Methylation

A putative biosynthetic pathway for this compound.
Regulation of Biosynthesis

The regulation of secondary metabolism in Aspergillus is complex and often linked to developmental processes and environmental cues. While specific regulatory mechanisms for austocystin production are not yet fully understood, insights can be drawn from the regulation of other mycotoxins. Global regulatory proteins, as well as pathway-specific transcription factors, are likely involved. The expression of many secondary metabolite BGCs is known to be silenced under standard laboratory conditions, suggesting a role for epigenetic regulation in their control.[9]

Biological Activities and Mechanism of Action

Austocystins exhibit a range of biological activities, with cytotoxicity being the most extensively studied.

Cytotoxicity and DNA Damage

Austocystin D, a closely related analog of this compound, is a potent cytotoxic agent against various cancer cell lines.[10][11][12] Its mechanism of action involves metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2.[13] This activation is thought to occur via epoxidation of the vinyl ether moiety, creating a reactive intermediate that can form adducts with DNA, leading to DNA damage and subsequent cell death.[10][12][13] Inhibition of CYP activity has been shown to abrogate the cytotoxic effects of Austocystin D.[10][11]

The following diagram illustrates the proposed mechanism of action for Austocystin D-induced cytotoxicity.

G Austocystin D Austocystin D CYP Enzymes (e.g., CYP2J2) CYP Enzymes (e.g., CYP2J2) Austocystin D->CYP Enzymes (e.g., CYP2J2) Metabolic Activation Reactive Epoxide Intermediate Reactive Epoxide Intermediate CYP Enzymes (e.g., CYP2J2)->Reactive Epoxide Intermediate DNA DNA Reactive Epoxide Intermediate->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage Cell Death Cell Death DNA Damage->Cell Death

Mechanism of Austocystin D-induced cytotoxicity.
Immunosuppressive Activity

Several austocystin analogs have demonstrated significant immunosuppressive effects. For instance, certain asperustins, which are structurally related to austocystins, have been shown to inhibit the proliferation of T-cells and suppress the expression of interleukin-6 (IL-6) in a dose-dependent manner.[2][3] The precise molecular targets and signaling pathways involved in the immunosuppressive actions of austocystins are still under investigation.

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic and immunosuppressive activities of various austocystin analogs.

Table 1: Cytotoxicity of Austocystin Analogs

CompoundCell LineIC50 (µM)Reference
Asperustin G (10)MCF-73.9[2][3]
1″-hydroxy austocystin D (11)MCF-71.3[2][3]
Asperustin H (12)MCF-70.46[2][3]
Asperustin I (14)MCF-72.3[2][3]

Table 2: Immunosuppressive Activity of Austocystin Analogs

CompoundAssayIC50 (µM)Reference
Asperustin E (5)ConA-induced T-cell proliferation1.1[2][3]
Asperustin F (9)ConA-induced T-cell proliferation1.0[2][3]
1″-hydroxy austocystin D (11)ConA-induced T-cell proliferation0.93[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of austocystins.

General Workflow for Fungal Culture and Metabolite Extraction

The production and isolation of austocystins involve standard mycology and natural product chemistry techniques. A general workflow is presented below.

G Fungal Culture (Aspergillus ustus) Fungal Culture (Aspergillus ustus) Separation of Mycelia and Broth Separation of Mycelia and Broth Fungal Culture (Aspergillus ustus)->Separation of Mycelia and Broth Solvent Extraction (e.g., Ethyl Acetate) Solvent Extraction (e.g., Ethyl Acetate) Separation of Mycelia and Broth->Solvent Extraction (e.g., Ethyl Acetate) Crude Extract Crude Extract Solvent Extraction (e.g., Ethyl Acetate)->Crude Extract Chromatographic Separation (e.g., Silica Gel, HPLC) Chromatographic Separation (e.g., Silica Gel, HPLC) Crude Extract->Chromatographic Separation (e.g., Silica Gel, HPLC) Pure this compound Pure this compound Chromatographic Separation (e.g., Silica Gel, HPLC)->Pure this compound

General workflow for this compound isolation.

Protocol:

  • Fungal Culture: Aspergillus ustus is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to one or more rounds of column chromatography (e.g., silica gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to isolate the pure austocystin compounds.

Cytotoxicity Assay

The cytotoxic activity of austocystins can be determined using various cell-based assays. The following is a general protocol based on the WST-1 assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-15)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the austocystin compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vitro DNA Damage Assay

This assay assesses the ability of a compound to cause single-strand breaks in plasmid DNA in the presence of a metabolic activation system.

Materials:

  • Supercoiled plasmid DNA

  • This compound (or analog)

  • Human liver microsomes (as a source of CYP enzymes)

  • NADPH regenerating system

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the plasmid DNA, the austocystin compound, and with or without liver microsomes and the NADPH regenerating system.

  • Incubation: Incubate the reactions at 37°C for a specified time.

  • Reaction Termination: Stop the reactions.

  • Agarose Gel Electrophoresis: Separate the DNA forms (supercoiled, nicked, and linear) by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. An increase in the amount of nicked DNA in the presence of the compound and the metabolic activation system indicates DNA damage.[10][12]

Conclusion and Future Directions

This compound and its analogs represent a class of fungal secondary metabolites with potent biological activities that warrant further investigation. The cytotoxic mechanism of Austocystin D, involving metabolic activation to a DNA-damaging species, highlights a potential avenue for the development of targeted anticancer therapies. Future research should focus on the definitive identification of the austocystin biosynthetic gene cluster in Aspergillus ustus, which would enable heterologous expression and biosynthetic engineering to produce novel analogs with improved therapeutic properties. Furthermore, a more detailed elucidation of the signaling pathways that regulate austocystin production could lead to strategies for optimizing their yield in culture. Finally, comprehensive in vivo studies are necessary to fully assess the therapeutic potential and toxicological risks associated with this intriguing family of mycotoxins.

References

In Vitro Studies of Austocystin G: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preliminary in vitro studies on Austocystin G has revealed a notable absence of specific research focused on this particular compound. The available scientific literature extensively covers the in vitro activities of other members of the austocystin family, most prominently Austocystin D, but provides no specific experimental data, protocols, or signaling pathway analyses for this compound.

While the requested in-depth technical guide on this compound cannot be compiled due to the lack of available data, this report summarizes the findings on closely related austocystins to provide context and potential avenues for future research.

Cytotoxic and Immunosuppressive Activities of Other Austocystins

Recent research on compounds isolated from Aspergillus ustus has identified several new and known austocystins with biological activity. A study detailing the isolation of ten new (1–10) and nine known (11–19) austocystins reported significant cytotoxic and immunosuppressive effects for some of these compounds.

Notably, compounds 10, 11 (1″-hydroxy austocystin D), 12, and 14 demonstrated pronounced cytotoxic activities against the MCF-7 human breast cancer cell line, with IC50 values of 3.9, 1.3, 0.46, and 2.3 μM, respectively[1]. The same study also highlighted the immunosuppressive potential of compounds 5, 9, and 11 , which exhibited significant inhibitory effects on the proliferation of ConA-induced T cells with IC50 values of 1.1, 1.0, and 0.93 μM, respectively[1]. It is important to note that the specific chemical structures corresponding to each numbered compound, and whether any of them is designated as this compound, are not specified in the provided search results.

The Mechanism of Action of Austocystin D

The most extensively studied compound in this family is Austocystin D. In vitro studies have established that its selective cytotoxicity in cancer cells is a result of its activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2[2][3][4]. This bioactivation process is crucial for its anticancer effects.

The proposed mechanism involves the CYP-mediated oxidation of Austocystin D, which transforms it into a reactive form capable of inducing DNA damage[2]. This leads to the activation of the DNA damage response pathway, characterized by the phosphorylation of histone H2AX and checkpoint kinase 1 (CHK1), ultimately resulting in cell death[2][5]. The selective anticancer action of Austocystin D is attributed to the differential expression of CYP enzymes in various cancer cell lines[3].

Experimental Protocols for Austocystin D

Detailed experimental protocols for the in vitro assessment of Austocystin D have been described in the literature. These include methodologies for:

  • Cytotoxicity Testing: Assays to determine the growth inhibition (GI50) in various cell lines after treatment with the compound[4][5].

  • In Vitro DNA Damage Assay: An assay using supercoiled plasmid DNA and human liver microsomes to demonstrate direct DNA damage mediated by CYP-activated Austocystin D[6].

  • In-Cell Western Assay: A method to measure the phosphorylation levels of histone H2AX as an indicator of the cellular DNA damage response[6].

  • CRISPR-Cas9 Screening: Genetic screens to identify genes, such as POR, PGRMC1, and KAT7, that are essential for Austocystin D's cytotoxicity[4].

Conclusion

Currently, there is a significant gap in the scientific literature regarding the in vitro studies of this compound. While research on other austocystins, particularly Austocystin D, has provided valuable insights into their mechanisms of action and potential as anticancer agents, similar data for this compound is not available. Future research is warranted to isolate and characterize this compound and to evaluate its potential biological activities through in vitro studies. Such studies would be crucial in determining if this compound shares the cytotoxic and immunosuppressive properties of its chemical relatives and to elucidate its specific mechanism of action. Without such foundational research, the development of a detailed technical guide on the in vitro studies of this compound is not feasible.

References

Methodological & Application

Application Notes & Protocols for the Isolation and Purification of Austocystin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Austocystins

Austocystins are fungal-derived natural products with cytotoxic properties. For instance, Austocystin D has been identified as a potent cytotoxic agent with in vivo antitumor activity.[1][2][3] These compounds are structurally related to aflatoxin B1 and are known to be produced by species such as Aspergillus ustus.[4] The isolation and purification of these compounds are critical for further toxicological studies, pharmacological screening, and drug development. The general workflow for isolating fungal secondary metabolites involves cultivation of the producing organism, extraction of the metabolites, and subsequent chromatographic purification.

General Experimental Workflow

The isolation and purification of Austocystin G can be conceptualized as a multi-step process, beginning with the cultivation of the fungal strain and culminating in the acquisition of a pure compound.

Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fungal Strain Selection Fungal Strain Selection Fermentation Fermentation Fungal Strain Selection->Fermentation Inoculation Extraction Extraction Fermentation->Extraction Harvesting Crude Extract Crude Extract Extraction->Crude Extract Solvent Evaporation Fractionation Fractionation Crude Extract->Fractionation Chromatography Purification Purification Fractionation->Purification Fine Separation Pure this compound Pure this compound Purification->Pure this compound Isolation Characterization Characterization Pure this compound->Characterization Structural Elucidation Purification_Workflow Crude Extract Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Fractions Fractions Silica Gel Column Chromatography->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Combined Fractions Combined Fractions TLC Analysis->Combined Fractions Group similar profiles Further Purification Further Purification Combined Fractions->Further Purification

References

Application Notes and Protocols for the Analytical Characterization of Austocystin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystins are a group of mycotoxins produced by fungi of the genus Aspergillus. Among them, Austocystin G is a compound of interest due to its potential biological activities, which are likely similar to other members of the austocystin family, such as Austocystin D. Austocystin D has been identified as a potent cytotoxic agent that can be activated by cytochrome P450 (CYP) enzymes, leading to DNA damage in cancer cells.[1][2] This suggests that this compound and other related compounds could be valuable leads in the development of novel anticancer therapeutics.

These application notes provide a comprehensive overview of the analytical techniques for the characterization of this compound, including its isolation, purification, and structural elucidation using various spectroscopic and chromatographic methods. Detailed protocols for key experiments are provided to facilitate the replication of these methods in a laboratory setting.

Physicochemical Properties and Structure

Table 1: Key Physicochemical Properties of Austocystin Analogs

PropertyDescriptionAnalytical Technique
Molecular FormulaDetermined by high-resolution mass spectrometry.HRESIMS
Molecular WeightCalculated from the molecular formula.MS
UV/Vis SpectrumProvides information on the chromophores present.UV-Vis Spectroscopy
Infrared SpectrumIdentifies functional groups.IR Spectroscopy
NMR SpectrumProvides detailed structural information.1H, 13C, COSY, HMQC, HMBC NMR
Crystal StructureDetermines the absolute configuration.X-ray Crystallography

Analytical Techniques and Protocols

Isolation and Purification of this compound

Austocystins are typically isolated from fungal cultures. The following is a general protocol for the extraction and purification of these compounds from Aspergillus species.[5]

Protocol 1: Extraction and Isolation of Austocystins

  • Fungal Culture: Cultivate the producing fungal strain (e.g., Aspergillus ustus) on a suitable solid or liquid medium.

  • Extraction: Extract the fungal biomass and/or culture broth with an organic solvent such as ethyl acetate or methanol.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or dichloromethane/methanol) to separate fractions based on polarity.

  • Purification: Further purify the fractions containing austocystins using preparative High-Performance Liquid Chromatography (HPLC) or Sephadex LH-20 column chromatography to isolate pure this compound.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

HPLC is a crucial technique for both the analysis and purification of this compound. A reverse-phase HPLC method coupled with UV or mass spectrometry detection is commonly employed.

Protocol 2: HPLC-UV/MS Analysis of this compound

  • Instrumentation: An HPLC system equipped with a UV-Vis diode array detector (DAD) and a mass spectrometer (MS).

  • Column: A C18 or Phenyl reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6][7]

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 330 nm) based on the UV-Vis spectrum of this compound.

    • MS: Use electrospray ionization (ESI) in positive ion mode to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragments.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Table 2: Typical HPLC-UV/MS Data for an Austocystin Analog

ParameterValue
Retention Time (t_R)Dependent on the specific compound and conditions
UV λmax (nm)Typically around 250, 280, and 330 nm
[M+H]+ (m/z)Corresponds to the molecular weight + 1
Key MS/MS FragmentsProvides structural information

Note: It is important to be aware of potential in-source degradation or oxidation artifacts when using HPLC-UV-MS analysis.[8][9]

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of natural products like this compound.

Protocol 3: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of pure this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

  • 2D NMR: Perform a series of 2D NMR experiments to establish connectivity and spatial relationships:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

Table 3: Hypothetical ¹H and ¹³C NMR Data for a Key Structural Moiety in this compound (Based on known Austocystin structures)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1164.5
2105.26.50 (s)
3160.1
498.76.35 (s)
4a155.8
5110.17.10 (d, 8.5)
6135.47.80 (d, 8.5)
7120.5
8-OCH₃56.23.90 (s)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.

Protocol 4: High-Resolution Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

  • Ionization: Use a soft ionization technique like ESI.

  • Analysis: Acquire the full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.

  • Fragmentation: Select the parent ion and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.

Biological Activity and Signaling Pathway

The biological activity of this compound is not well-characterized. However, based on its structural similarity to Austocystin D, it is hypothesized to be a cytotoxic agent that requires metabolic activation by cytochrome P450 enzymes.[1][2]

Hypothesized Mechanism of Action

Austocystin D is known to be activated by CYP enzymes, particularly CYP2J2, to a reactive intermediate that can form DNA adducts, leading to DNA damage and cell death.[1] It is plausible that this compound follows a similar mechanism.

AustocystinG_Pathway AustG This compound (Inactive Prodrug) CYP450 Cytochrome P450 (e.g., CYP2J2) AustG->CYP450 Metabolic Activation Reactive_Intermediate Reactive Epoxide Intermediate CYP450->Reactive_Intermediate DNA Nuclear DNA Reactive_Intermediate->DNA Alkylation DNA_Adduct DNA Adducts DNA->DNA_Adduct DDR DNA Damage Response (DDR) DNA_Adduct->DDR Apoptosis Apoptosis DDR->Apoptosis Activation

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow for Cytotoxicity and Mechanism of Action Studies

The following workflow can be used to investigate the cytotoxic effects of this compound and to test the hypothesis of its CYP-mediated activation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Optional) Cell_Lines Cancer Cell Lines (High vs. Low CYP Expression) Treatment Treat with this compound (± CYP Inhibitor) Cell_Lines->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability DNA_Damage DNA Damage Assay (e.g., γH2AX staining) Treatment->DNA_Damage Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Xenograft Tumor Xenograft Model Dosing Administer this compound Xenograft->Dosing Tumor_Growth Monitor Tumor Growth Dosing->Tumor_Growth

Caption: Experimental workflow for evaluating the biological activity of this compound.

References

Protocols for Assessing the DNA-Damaging Effects of Austocystin G

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Austocystin G is a mycotoxin with potential cytotoxic properties. Preliminary data on related compounds, such as Austocystin D, suggest that it may induce DNA damage following metabolic activation by cytochrome P450 enzymes.[1][2][3][4][5] This application note provides a comprehensive set of protocols to investigate the DNA-damaging effects of this compound. The described methods—the Comet assay, γ-H2AX foci formation assay, and 8-OHdG ELISA—are standard techniques for assessing genotoxicity and can elucidate the specific types of DNA lesions and cellular responses induced by this compound.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.

Table 1: Comet Assay Data

Treatment GroupConcentration (µM)Mean Tail Moment% DNA in TailOlive Tail Moment
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control

Table 2: γ-H2AX Foci Formation Assay Data

Treatment GroupConcentration (µM)Mean γ-H2AX Foci per Cell% of γ-H2AX Positive Cells
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control

Table 3: 8-OHdG ELISA Data

Treatment GroupConcentration (µM)8-OHdG Concentration (ng/mL)Fold Change vs. Control
Vehicle Control01.0
This compoundX
This compoundY
This compoundZ
Positive Control

Experimental Protocols

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Both alkaline and neutral versions of the assay are described to differentiate between single-strand and double-strand breaks.

a. Alkaline Comet Assay (for single and double-strand breaks)

Materials:

  • CometSlide™ or equivalent

  • Low Melting Point Agarose (LMPA)

  • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization Buffer (0.4 M Tris, pH 7.5)

  • SYBR® Green I or other DNA stain

  • Phosphate Buffered Saline (PBS)

  • Cell scraper or trypsin

Protocol:

  • Cell Preparation:

    • Treat cells with varying concentrations of this compound and appropriate controls.

    • Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose:

    • Mix 10 µL of cell suspension with 75 µL of molten LMPA (at 37°C).

    • Immediately pipette the mixture onto a CometSlide™.

    • Place the slide at 4°C for 10 minutes to solidify the agarose.

  • Cell Lysis:

    • Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with cold Alkaline Unwinding and Electrophoresis Buffer to a level just covering the slides.

    • Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently three times with Neutralization Buffer for 5 minutes each.

    • Stain the slides with SYBR® Green I for 5 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per slide using appropriate image analysis software to determine the tail moment, % DNA in the tail, and Olive tail moment.[2][5][6][7][8]

b. Neutral Comet Assay (for double-strand breaks)

Protocol:

  • Follow steps 1-3 of the Alkaline Comet Assay protocol.

  • Electrophoresis:

    • After lysis, immerse the slides in 1X TBE buffer (Tris-borate-EDTA).

    • Place the slides in a horizontal electrophoresis tank filled with cold 1X TBE buffer.

    • Perform electrophoresis at a low voltage (e.g., 1 V/cm) for an appropriate time (e.g., 45 minutes).[1][3][4][6][9]

  • Follow steps 5-6 of the Alkaline Comet Assay protocol for neutralization, staining, and analysis.

Comet Assay Experimental Workflow.
γ-H2AX Foci Formation Assay

This assay detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a key event in the cellular response to DNA double-strand breaks.[10]

a. Immunofluorescence Microscopy

Materials:

  • Glass coverslips or chamber slides

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on coverslips or chamber slides and allow them to adhere.

    • Treat cells with this compound and controls for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with Fixation Solution for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.[11][12]

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding with Blocking Buffer for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the number of γ-H2AX foci per cell using appropriate software. Count at least 100 cells per condition.[13][14]

b. Flow Cytometry

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells in suspension or in plates.

    • Harvest and wash the cells with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

    • Wash the cells with PBS.

    • Permeabilize with a suitable buffer (e.g., 0.25% Triton X-100 in PBS) for 15 minutes on ice.

  • Antibody Staining:

    • Wash the cells with PBS containing 1% BSA.

    • Incubate with the primary anti-γ-H2AX antibody for 1 hour at room temperature.

    • Wash the cells.

    • Incubate with the fluorescently-labeled secondary antibody for 30 minutes at room temperature in the dark.

  • Analysis:

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity using a flow cytometer.

γ-H2AX Immunofluorescence Workflow.
8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA

This assay quantifies the levels of 8-OHdG, a common marker of oxidative DNA damage.

Materials:

  • 8-OHdG ELISA Kit (commercially available)

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • Microplate reader

Protocol:

  • Cell Treatment and DNA Extraction:

    • Treat cells with this compound and controls.

    • Harvest the cells and extract genomic DNA using a commercial kit.

  • DNA Digestion:

    • Digest the DNA to single nucleosides. A typical procedure involves incubation with nuclease P1 followed by alkaline phosphatase.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the 8-OHdG ELISA kit. This typically involves:

      • Adding standards and digested DNA samples to the antibody-coated microplate.

      • Incubation with a primary antibody specific for 8-OHdG.

      • Addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Addition of a substrate solution (e.g., TMB) and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the concentration of 8-OHdG in the samples by comparison to a standard curve.[15][16][17]

DNA Damage Signaling Pathways

The detection of γ-H2AX is a direct consequence of the activation of DNA damage response (DDR) signaling pathways. Upon induction of DNA double-strand breaks, sensor proteins like the MRN complex (Mre11-Rad50-Nbs1) recruit and activate the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM then phosphorylates H2AX at serine 139, creating γ-H2AX. This modification serves as a scaffold for the recruitment of additional DDR proteins, including MDC1, 53BP1, and BRCA1, which are crucial for cell cycle checkpoint activation and DNA repair.[3][6] In response to single-strand DNA damage or replication stress, the ATR (ATM and Rad3-related) kinase is activated and can also phosphorylate H2AX. DNA-PK (DNA-dependent protein kinase) is another kinase that can phosphorylate H2AX in response to double-strand breaks.

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 Sensor and Transducer Kinases cluster_2 Signal Amplification cluster_3 Effector Proteins and Cellular Outcomes AustocystinG This compound (metabolically activated) DSB DNA Double-Strand Breaks AustocystinG->DSB SSB DNA Single-Strand Breaks (Replication Stress) AustocystinG->SSB Oxidative Oxidative DNA Damage AustocystinG->Oxidative MRN MRN Complex DSB->MRN recruits DNAPK DNA-PK DSB->DNAPK activates ATR ATR SSB->ATR activates ATM ATM MRN->ATM activates gH2AX γ-H2AX (p-H2AX Ser139) ATM->gH2AX phosphorylates CellCycleArrest Cell Cycle Arrest ATM->CellCycleArrest Apoptosis Apoptosis ATM->Apoptosis (if damage is severe) ATR->gH2AX phosphorylates ATR->CellCycleArrest DNAPK->gH2AX phosphorylates MDC1 MDC1 gH2AX->MDC1 recruits _53BP1 53BP1 MDC1->_53BP1 recruits BRCA1 BRCA1 MDC1->BRCA1 recruits _53BP1->CellCycleArrest DNARepair DNA Repair BRCA1->DNARepair

DNA Damage Response Signaling Pathway.

References

Application Notes and Protocols: Elucidating the Mechanism of Action of Austocystin G

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Austocystins are a class of mycotoxins produced by Aspergillus species. While significant research has been conducted on some members of this family, such as Austocystin D, the specific mechanism of action for many of its analogues, including Austocystin G, remains largely uncharacterized. Studies on the structurally similar Austocystin D have revealed a fascinating mechanism of selective cytotoxicity. Austocystin D acts as a prodrug, activated by cytochrome P450 (CYP) enzymes, particularly CYP2J2, in certain cancer cell lines.[1][2] This activation leads to the formation of a reactive metabolite that induces DNA damage, culminating in cell cycle arrest and apoptosis.[1][2][3][4]

Given the structural similarities within the Austocystin family, it is plausible to hypothesize that this compound may exert its biological effects through a similar mechanism. These application notes provide a comprehensive experimental framework to investigate this hypothesis, guiding researchers through a phased approach from initial cytotoxicity screening to detailed mechanistic studies. The protocols provided herein are established methods for assessing cell viability, enzymatic activity, DNA damage, and downstream cellular responses.

Phase 1: Initial Cytotoxicity Screening

The first step in characterizing a novel compound is to determine its cytotoxic potential. This is typically achieved by exposing various cell lines to a range of concentrations of the compound and measuring cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the drug that inhibits a biological process by 50%.

Experimental Goal: To determine the IC50 of this compound in a panel of cancer cell lines with differential CYP enzyme expression profiles.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineTissue of OriginKnown CYP2J2 ExpressionThis compound IC50 (µM)
U-2 OSOsteosarcomaHighData to be determined
HOSOsteosarcomaLowData to be determined
A549Lung CarcinomaModerateData to be determined
MCF-7Breast AdenocarcinomaLowData to be determined
HepG2Hepatocellular CarcinomaHighData to be determined
Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, 5% CO2.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Phase 2: Investigating the Role of Cytochrome P450 Enzymes

Based on the mechanism of Austocystin D, it is crucial to determine if the cytotoxicity of this compound is dependent on metabolic activation by CYP enzymes. This can be investigated by using CYP inhibitors or by comparing the compound's effect on cell lines with varying CYP expression levels.

Experimental Goal: To assess whether CYP enzyme activity is necessary for this compound-induced cytotoxicity.

Table 2: Effect of CYP Inhibition on this compound Cytotoxicity
Cell LineThis compound IC50 (µM)This compound + Ketoconazole (10 µM) IC50 (µM)Fold Change in IC50
U-2 OSFrom Table 1Data to be determinedData to be determined
HepG2From Table 1Data to be determinedData to be determined
Protocol 2: CYP Inhibition Assay

This protocol is a modification of the MTT assay, incorporating a pre-treatment step with a CYP inhibitor.

Materials:

  • All materials from Protocol 1

  • Ketoconazole (or other broad-spectrum CYP inhibitor) stock solution

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.

  • Inhibitor Pre-treatment: Pre-treat the cells with a non-toxic concentration of Ketoconazole (e.g., 10 µM) for 1-2 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells already containing the inhibitor.

  • Follow-up: Continue with steps 3-7 of Protocol 1. A significant increase in the IC50 value in the presence of the CYP inhibitor suggests that this compound is activated by CYP enzymes.

Phase 3: Assessment of DNA Damage

If this compound is activated by CYP enzymes, the resulting metabolite is likely to be genotoxic. The phosphorylation of the histone variant H2AX to form γ-H2AX is a sensitive marker for DNA double-strand breaks.

Experimental Goal: To determine if this compound treatment leads to DNA damage.

Table 3: Quantification of DNA Damage Markers
TreatmentCell Lineγ-H2AX Foci per Cell (Mean ± SD)Comet Assay % Tail DNA (Mean ± SD)
Vehicle ControlU-2 OSData to be determinedData to be determined
This compound (IC50)U-2 OSData to be determinedData to be determined
This compound + KetoconazoleU-2 OSData to be determinedData to be determined
Vehicle ControlHOSData to be determinedData to be determined
This compound (IC50)HOSData to be determinedData to be determined
Protocol 3: Western Blotting for γ-H2AX

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-γ-H2AX)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. An increase in the γ-H2AX band intensity indicates DNA damage.

Phase 4: Analysis of Downstream Cellular Events

DNA damage typically triggers cell cycle arrest to allow for repair, or if the damage is too severe, it can lead to apoptosis.

Experimental Goal: To investigate the effect of this compound on cell cycle progression and apoptosis.

Table 4: Cell Cycle and Apoptosis Analysis
TreatmentCell Line% Cells in G1% Cells in S% Cells in G2/M% Apoptotic Cells
Vehicle ControlU-2 OSData to be determinedData to be determinedData to be determinedData to be determined
This compound (IC50)U-2 OSData to be determinedData to be determinedData to be determinedData to be determined
Vehicle ControlHOSData to be determinedData to be determinedData to be determinedData to be determined
This compound (IC50)HOSData to be determinedData to be determinedData to be determinedData to be determined
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[1][8][9]

Materials:

  • PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 5: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3][10]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for 48 hours. Harvest all cells.

  • Staining: Wash cells with PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[2] Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry immediately. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

Austocystin_G_Mechanism cluster_extracellular Extracellular cluster_cell Cell AustocystinG This compound (Prodrug) AustocystinG_int This compound AustocystinG->AustocystinG_int Cellular Uptake CYP_Enzyme CYP Enzyme (e.g., CYP2J2) AustocystinG_int->CYP_Enzyme Metabolic Activation Activated_Metabolite Reactive Metabolite CYP_Enzyme->Activated_Metabolite DNA Nuclear DNA Activated_Metabolite->DNA Adduct Formation DNA_Damage DNA Damage (Double-Strand Breaks) DNA->DNA_Damage DDR DNA Damage Response (γ-H2AX) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Start Start: Select Cell Lines (High/Low CYP Expression) Cytotoxicity Phase 1: Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 CYP_Role Phase 2: Investigate CYP Role (Co-treatment with CYP Inhibitor) IC50->CYP_Role CYP_Dependent Is Cytotoxicity CYP-Dependent? CYP_Role->CYP_Dependent DNA_Damage Phase 3: Assess DNA Damage (γ-H2AX Western Blot / Comet Assay) CYP_Dependent->DNA_Damage Yes Conclusion Conclusion: Elucidate Mechanism of Action CYP_Dependent->Conclusion No, explore alternative mechanisms Downstream Phase 4: Analyze Downstream Events (Cell Cycle Analysis / Apoptosis Assay) DNA_Damage->Downstream Downstream->Conclusion

Caption: Experimental workflow for studying this compound.

References

In Vivo Experimental Models for the Evaluation of Austocystin G: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Direct in vivo experimental data for Austocystin G is not currently available in the public domain. The following application notes and protocols are based on established in vivo models for the closely related mycotoxin, Austocystin D, and general mycotoxin evaluation strategies. These protocols are intended to serve as a foundational guide for researchers initiating in vivo studies on this compound and should be adapted based on preliminary in vitro toxicity and efficacy data for the specific compound.

Introduction

Austocystins are a group of mycotoxins produced by fungi of the Aspergillus genus. While research has primarily focused on Austocystin D, understanding the in vivo effects of other analogues like this compound is crucial for a comprehensive risk assessment and exploration of their potential pharmacological activities. This document outlines recommended in vivo experimental models and detailed protocols for evaluating the toxicology, pharmacokinetics, and potential anti-cancer efficacy of this compound.

The proposed models are based on the known bioactivity of Austocystin D, which has demonstrated potent, cell-line-specific cytotoxicity and in vivo antitumor activity.[1][2] The mechanism of action for Austocystin D involves its activation by cytochrome P450 (CYP) enzymes, leading to DNA damage.[1][2][3] It is plausible that this compound shares a similar mechanism, making CYP-expressing models particularly relevant.

Key In Vivo Experimental Models

Acute Toxicity Assessment

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity of this compound.

Animal Model: Swiss albino mice or Sprague-Dawley rats are commonly used for acute toxicity studies due to their well-characterized physiology and genetics.

Rationale: Establishing the acute toxicity profile is a fundamental first step in characterizing any new compound and is essential for dose selection in subsequent efficacy and pharmacokinetic studies.

Xenograft Models for Anti-Cancer Efficacy

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are essential for hosting human cancer cell line xenografts.

Rationale: Xenograft models allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological system, providing a more clinically relevant evaluation than in vitro assays alone. Given that Austocystin D shows selective cytotoxicity, testing against a panel of cancer cell lines with varying CYP expression is recommended.[1][3]

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Animal Model: Rats or mice are suitable for initial PK studies. Cannulated models can be used for serial blood sampling from the same animal.

Rationale: Understanding the pharmacokinetic profile of this compound is critical for optimizing dosing regimens and predicting its behavior in humans.

Data Presentation

Table 1: Hypothetical Acute Toxicity Data for this compound
Animal ModelRoute of AdministrationLD50 (mg/kg)Key Observations
Swiss Albino MiceIntraperitoneal (i.p.)To be determinedSedation, ataxia, weight loss
Swiss Albino MiceOral (p.o.)To be determinedGastrointestinal distress, reduced food intake
Sprague-Dawley RatsIntraperitoneal (i.p.)To be determinedLethargy, ruffled fur
Sprague-Dawley RatsOral (p.o.)To be determinedDiarrhea, weight loss
Table 2: Hypothetical Anti-Cancer Efficacy Data for this compound in a Xenograft Model
Cancer Cell LineTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Human Colon Carcinoma (e.g., HT-29)Vehicle Control-0
Human Colon Carcinoma (e.g., HT-29)This compoundTo be determinedTo be determined
Human Breast Cancer (e.g., MCF-7)Vehicle Control-0
Human Breast Cancer (e.g., MCF-7)This compoundTo be determinedTo be determined
Table 3: Hypothetical Pharmacokinetic Parameters for this compound
Animal ModelDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)
RatTo be determinedi.v.To be determinedTo be determinedTo be determinedTo be determined
RatTo be determinedp.o.To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

Protocol for Acute Toxicity Study
  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, saline with a solubilizing agent). Perform serial dilutions to obtain the desired dose concentrations.

  • Dosing: Administer single doses of this compound via the desired route (e.g., intraperitoneal injection or oral gavage) to different groups of animals (n=5-10 per group). Include a vehicle control group.

  • Observation: Monitor the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Record body weight changes.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological examination.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

Protocol for Xenograft Tumor Model
  • Cell Culture: Culture the selected human cancer cell line (e.g., HT-29, MCF-7) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of each immunocompromised mouse.

  • Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Randomize the animals into treatment and control groups. Administer this compound or vehicle control at the predetermined dose and schedule (e.g., daily intraperitoneal injections).

  • Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and measure their weight.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Protocol for Pharmacokinetic Study
  • Animal Preparation: For intravenous (i.v.) administration, a jugular vein catheter may be implanted. For oral (p.o.) administration, animals are typically fasted overnight.

  • Dosing: Administer a single dose of this compound via the i.v. or p.o. route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Visualizations

G cluster_activation Cellular Activation and DNA Damage Austocystin_G This compound (prodrug) CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP2J2) Austocystin_G->CYP_Enzymes Metabolism Reactive_Metabolite Reactive Metabolite (e.g., Epoxide) CYP_Enzymes->Reactive_Metabolite Activation DNA DNA Reactive_Metabolite->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis DNA_Damage->Cell_Cycle_Arrest

Caption: Proposed metabolic activation pathway of this compound.

G cluster_workflow In Vivo Xenograft Efficacy Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint & Tumor Excision monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: Experimental workflow for the in vivo xenograft model.

References

Unveiling the Bioactivation of Austocystin G: Application Notes and Protocols for Cytochrome P450-Mediated Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin G, a mycotoxin structurally related to the well-studied Austocystin D, is emerging as a compound of interest due to its potential biological activities. Evidence suggests that, like its analogue, this compound may undergo metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites capable of inducing cellular effects such as DNA damage.[1][2][3] Understanding the specifics of this bioactivation is crucial for assessing its toxicological profile and exploring any potential therapeutic applications.

This document provides detailed application notes and protocols for measuring the cytochrome P450 activation of this compound. The methodologies are adapted from established techniques used for studying similar compounds, particularly Austocystin D, and are intended to provide a comprehensive framework for researchers in drug metabolism, toxicology, and pharmacology.[4] The primary focus is on in vitro methodologies that are readily adaptable in a standard laboratory setting.

Key Concepts and Signaling Pathways

The proposed mechanism for this compound activation by CYP enzymes mirrors that of structurally similar mycotoxins like Aflatoxin B1 and Austocystin D.[5] This involves the enzymatic epoxidation of a vinyl ether moiety, leading to a highly reactive epoxide. This epoxide can then form adducts with cellular macromolecules, most notably DNA, triggering a DNA damage response (DDR).[4][5] The key enzyme implicated in the activation of Austocystin D is CYP2J2, making it a primary target for investigating this compound metabolism.[4][6]

The cellular response to this DNA damage is a complex signaling cascade. Upon detection of DNA lesions, sensor proteins initiate a signaling pathway that leads to the phosphorylation of histone H2AX (γH2AX), a well-established marker of DNA double-strand breaks.[4] This, in turn, can activate downstream pathways leading to cell cycle arrest, apoptosis, or DNA repair.

Diagram of the Proposed Signaling Pathway for this compound Activation and Subsequent DNA Damage Response:

AustocystinG_Pathway cluster_activation CYP-Mediated Bioactivation cluster_cellular_effects Cellular Effects Austocystin_G This compound CYP2J2 Cytochrome P450 2J2 Austocystin_G->CYP2J2 Metabolism Reactive_Metabolite Reactive Epoxide Metabolite CYP2J2->Reactive_Metabolite Epoxidation DNA DNA Reactive_Metabolite->DNA Adduct Formation DNA_Adducts DNA Adducts DNA->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR gamma_H2AX γH2AX (Phosphorylated H2AX) DDR->gamma_H2AX Phosphorylation Cellular_Outcomes Cell Cycle Arrest, Apoptosis, or DNA Repair gamma_H2AX->Cellular_Outcomes

Caption: Proposed signaling pathway of this compound bioactivation by CYP2J2 and the subsequent DNA damage response cascade.

Experimental Protocols

This section details the key experimental protocols for assessing the CYP-mediated activation of this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the metabolic stability of this compound in the presence of a complex mixture of human CYP enzymes and to identify potential metabolites.

Experimental Workflow:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound stock - Human Liver Microsomes (HLM) - NADPH regenerating system - Phosphate buffer Incubation_Mix Prepare Incubation Mixture: HLM, this compound, Buffer Reagents->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Initiate_Reaction Initiate reaction with NADPH regenerating system Pre_incubation->Initiate_Reaction Time_points Incubate and collect samples at various time points (e.g., 0, 15, 30, 60 min) Initiate_Reaction->Time_points Quench Quench reaction with ice-cold acetonitrile Time_points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Determine this compound depletion and identify metabolites LCMS->Data_Analysis

Caption: Experimental workflow for in vitro metabolism of this compound using human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile, LC-MS grade

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

    • Thaw human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the following on ice:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)

      • This compound (final concentration typically 1-10 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Sample Processing and Analysis:

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining this compound and to identify potential metabolites.

Data Presentation:

The metabolic stability of this compound can be expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterValueUnits
In vitro half-life (t½)Calculatedminutes
Intrinsic Clearance (CLint)CalculatedµL/min/mg protein
Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability, both in the presence and absence of a CYP inhibitor, to ascertain if its cytotoxicity is dependent on metabolic activation.

Procedure:

  • Cell Seeding:

    • Seed cells (e.g., a cell line known to express CYP2J2, such as certain cancer cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • For the inhibition experiment, pre-incubate a parallel set of cells with a CYP inhibitor (e.g., Ketoconazole, a broad-spectrum CYP inhibitor, or a more specific CYP2J2 inhibitor if available) for 1-2 hours before adding this compound.

    • Include appropriate controls: untreated cells, vehicle control, and inhibitor-only control.

    • Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 (half-maximal inhibitory concentration) values for this compound in the presence and absence of the CYP inhibitor.

Data Presentation:

TreatmentIC50 (µM)
This compound aloneCalculated
This compound + CYP InhibitorCalculated

A significant increase in the IC50 value in the presence of the CYP inhibitor would indicate that the cytotoxicity of this compound is dependent on CYP-mediated activation.

In-Cell Western Assay for γH2AX

This assay quantifies the level of DNA damage by measuring the phosphorylation of histone H2AX.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with this compound at concentrations determined from the cytotoxicity assay, with and without a CYP inhibitor, for a defined period (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% non-fat dry milk in PBS).

    • Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).

    • Wash the cells and incubate with an infrared dye-conjugated secondary antibody.

  • Detection and Analysis:

    • Scan the plate using an infrared imaging system.

    • Normalize the γH2AX signal to a housekeeping protein or cell number.

    • Quantify the fold change in γH2AX levels in treated cells compared to control cells.

Data Presentation:

TreatmentFold Change in γH2AX (normalized to control)
This compound (Concentration 1)Calculated
This compound (Concentration 2)Calculated
This compound (Conc. 2) + CYP InhibitorCalculated

An increase in γH2AX levels upon treatment with this compound, which is attenuated by a CYP inhibitor, would provide strong evidence for CYP-activated DNA damage.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the cytochrome P450-mediated activation of this compound. By employing a combination of in vitro metabolism studies, cytotoxicity assays, and specific markers of DNA damage, researchers can elucidate the metabolic pathways involved and the resulting cellular consequences. This knowledge is fundamental for a comprehensive understanding of the toxicological and pharmacological properties of this compound.

References

Application Notes and Protocols for Austocystin in Multidrug-Resistant Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Austocystin G: Extensive literature searches did not yield specific data on "this compound." However, a closely related compound, Austocystin D , has been studied for its potent and selective cytotoxicity against cancer cells, including those exhibiting multidrug resistance. The following application notes and protocols are based on the available research for Austocystin D, which is presumed to be the compound of interest for the user's research application.

Introduction

Austocystin D is a mycotoxin that has demonstrated significant potential in overcoming chemoresistance in cancer cells.[1] Its mechanism of action is distinct from many standard chemotherapeutic agents, making it a valuable tool for research in multidrug-resistant (MDR) cancer. Austocystin D itself is a prodrug that is selectively activated within cancer cells by cytochrome P450 (CYP) enzymes, particularly CYP2J2.[2][3] This activation leads to the formation of a reactive epoxide that induces DNA damage, subsequently triggering the DNA damage response (DDR) and apoptotic cell death.[1][3] These application notes provide a summary of the quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in the action of Austocystin D.

Data Presentation

The cytotoxic effects of Austocystin D have been evaluated across a panel of human cancer cell lines, including those with varying levels of multidrug resistance. The data below summarizes the 50% growth inhibition (GI50) values, providing a quantitative measure of the compound's potency.

Table 1: Cytotoxicity of Austocystin D in Human Cancer Cell Lines

Cell LineTissue of OriginMDR Phenotype (MDR1 Expression)GI50 (nM)
MCF7BreastLow3
MES-SAUterine SarcomaLow (Parental)>10,000
MES-SA/MX2Uterine SarcomaHigh (Doxorubicin Resistant)3358
HCT-15ColonHigh42
SW620ColonLow27
MCF10ABreastNon-tumorigenic3513

Data compiled from Marks et al., 2011.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of Austocystin D in multidrug-resistant cancer cell lines.

1. Cell Viability and Cytotoxicity Assay (WST-1 Assay)

This protocol is for determining the dose-response relationship of Austocystin D in cancer cell lines.

  • Materials:

    • Cancer cell lines of interest (e.g., MDR and sensitive pairs)

    • Complete cell culture medium

    • Austocystin D stock solution (in DMSO)

    • 96-well cell culture plates

    • WST-1 reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Austocystin D in a complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Austocystin D. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours under standard cell culture conditions.

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a significant color change is observed.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.

2. DNA Damage Detection (Phospho-H2AX In-Cell Western Assay)

This protocol measures the phosphorylation of histone H2AX, a sensitive marker of DNA double-strand breaks.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Austocystin D

    • 96-well cell culture plates

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody: anti-phospho-Histone H2AX (Ser139)

    • Secondary antibody: IRDye-conjugated anti-rabbit IgG

    • DNA stain (e.g., Hoechst 33342)

    • Infrared imaging system

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of Austocystin D for a specified time (e.g., 4 hours).

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes.

    • Block with blocking buffer for 1.5 hours at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Incubate with the secondary antibody and a DNA stain for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Scan the plate using an infrared imaging system to quantify the fluorescence intensity. Normalize the phospho-H2AX signal to the DNA stain signal.

3. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Austocystin D

    • 6-well cell culture plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with Austocystin D for the desired time.

    • Harvest the cells, including both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows associated with Austocystin D's application in multidrug-resistant cancer cell research.

AustocystinD_Activation_and_DNA_Damage cluster_cell Cancer Cell AustocystinD_in Austocystin D (Extracellular) AustocystinD_cell Austocystin D (Intracellular) AustocystinD_in->AustocystinD_cell Diffusion AustocystinD_in->AustocystinD_cell CYP2J2 CYP2J2 AustocystinD_cell->CYP2J2 ReactiveEpoxide Reactive Epoxide AustocystinD_cell->ReactiveEpoxide Metabolic Activation CYP2J2->ReactiveEpoxide DamagedDNA Damaged DNA (Adducts, Breaks) ReactiveEpoxide->DamagedDNA Alkylation DNA Nuclear DNA

Caption: Metabolic activation of Austocystin D in cancer cells.

DNA_Damage_Response_and_Apoptosis cluster_pathway DNA Damage Response and Apoptosis Induction DamagedDNA Damaged DNA ATM_ATR ATM / ATR Kinases DamagedDNA->ATM_ATR Sensed by H2AX γH2AX (Phosphorylated H2AX) ATM_ATR->H2AX Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylate p53 p53 Activation Chk1_Chk2->p53 Phosphorylate and Stabilize Bax_Bak Bax / Bak Activation p53->Bax_Bak Upregulates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow_Cytotoxicity start Start seed_cells Seed MDR and Sensitive Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with Serial Dilutions of Austocystin D seed_cells->treat_cells incubate_72h Incubate for 72 Hours treat_cells->incubate_72h add_wst1 Add WST-1 Reagent incubate_72h->add_wst1 incubate_1_4h Incubate for 1-4 Hours add_wst1->incubate_1_4h read_absorbance Measure Absorbance at 450 nm incubate_1_4h->read_absorbance calculate_gi50 Calculate GI50 Values read_absorbance->calculate_gi50 end End calculate_gi50->end

References

Synthesis of Austocystin G Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Austocystin G derivatives for structure-activity relationship (SAR) studies. Austocystins are a group of mycotoxins with interesting biological activities, and understanding the relationship between their chemical structure and biological function is crucial for the development of new therapeutic agents.

Introduction

This compound is a member of the Austocystin family of fungal metabolites characterized by a unique coumarin-xanthone fused ring system. Related compounds, such as Austocystin D, have demonstrated potent and selective cytotoxicity against various cancer cell lines, making this scaffold a promising starting point for the development of novel anticancer drugs. The biological activity of Austocystins is believed to stem from their metabolic activation by cytochrome P450 (CYP) enzymes to form reactive intermediates that can induce DNA damage. This document outlines a proposed synthetic strategy for the generation of this compound derivatives and protocols for their biological evaluation to elucidate key structural features required for activity.

Data Presentation: Structure-Activity Relationship of Austocystin Analogs

While specific quantitative SAR data for a systematically synthesized library of this compound derivatives is not extensively available in the public domain, the following table summarizes the cytotoxic activities of naturally occurring Austocystins and a key synthetic derivative, Dihydro-austocystin D. This data provides initial insights into the SAR of this compound class.

CompoundR1R2R3Cell LineIC50 (µM)Reference
Austocystin DHClOCH3MCF-70.008[1]
HCT-150.009[1]
SW620>10[1]
1″-hydroxy austocystin DOHClOCH3MCF-71.3[2]
Asperustin G (Austocystin J)HHOCH3MCF-73.9[2]
Asperustin I (1-dechloro-austocystin D)HHOCH3T-cells (ConA)1.0[2]
Dihydro-austocystin DHClOCH3HCT-15>10[3]

Key Observations from SAR Data:

  • The presence of the vinyl ether moiety is critical for cytotoxic activity, as evidenced by the dramatic loss of potency in Dihydro-austocystin D, where the double bond is reduced.[3]

  • Substitution on the furan ring, such as the 1"-hydroxyl group in 1″-hydroxy austocystin D, significantly reduces cytotoxic activity against MCF-7 cells.[2]

  • The chlorine atom at the C1 position appears to contribute to potency, as its removal in Asperustin I and Asperustin G leads to decreased activity compared to Austocystin D.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound Derivatives

This proposed synthesis is adapted from synthetic approaches towards related Austocystins, such as Austocystin A.[2] The key steps involve the preparation of a substituted benzophenone and its subsequent condensation with a coumarin precursor.

1.1. Synthesis of the Benzophenone Intermediate (General Procedure):

  • Friedel-Crafts Acylation: To a solution of a substituted dimethoxybenzene (1 eq.) in a suitable solvent (e.g., dichloromethane), add a substituted benzoyl chloride (1.1 eq.).

  • Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq.) portion-wise.

  • Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC.

  • Quench the reaction by carefully adding ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired benzophenone intermediate.

1.2. Condensation and Cyclization to form the this compound Core (General Procedure):

  • To a solution of the benzophenone intermediate (1 eq.) and 5,7-dihydroxy-4-methylcoumarin (1.1 eq.) in a suitable solvent (e.g., pyridine), add a condensing agent (e.g., triflic anhydride, 1.2 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into cold dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the this compound derivative.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a standard method for evaluating the cytotoxic activity of the synthesized derivatives against a panel of cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37 °C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture media. Add the compounds to the cells and incubate for 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the media and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: In Vitro DNA Damage Assay

This assay assesses the ability of this compound derivatives to induce DNA damage in the presence of a metabolic activation system.

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the this compound derivative, and human liver microsomes (as a source of CYP enzymes).

  • Initiation of Reaction: Add an NADPH regenerating system (to support CYP activity) to the reaction mixture.

  • Incubation: Incubate the reaction at 37 °C for 1-4 hours.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Agarose Gel Electrophoresis: Analyze the DNA samples on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The conversion of supercoiled DNA to nicked or linear forms indicates DNA damage.

Visualizations

Signaling Pathway of Austocystin D Activation and DNA Damage

Austocystin_Pathway cluster_cell Cancer Cell Austocystin_D Austocystin D (Prodrug) CYP2J2 CYP2J2 (Cytochrome P450) Austocystin_D->CYP2J2 Metabolism Active_Metabolite Reactive Epoxide Metabolite CYP2J2->Active_Metabolite Activation DNA Nuclear DNA Active_Metabolite->DNA Alkylation DNA_Adducts DNA Adducts DNA_Damage_Response DNA Damage Response (DDR) DNA_Adducts->DNA_Damage_Response Initiation Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Induction

Caption: Proposed mechanism of Austocystin D-induced cytotoxicity.

Experimental Workflow for Synthesis and Evaluation of this compound Derivatives

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Benzophenone Benzophenone Intermediate Synthesis Condensation Condensation & Cyclization Benzophenone->Condensation Coumarin Coumarin Precursor Coumarin->Condensation Purification_Synth Purification & Characterization (Chromatography, NMR, MS) Condensation->Purification_Synth Derivatives This compound Derivatives Library Purification_Synth->Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (IC50 Determination) Derivatives->Cytotoxicity DNADamage In Vitro DNA Damage Assay Derivatives->DNADamage SAR SAR Analysis Cytotoxicity->SAR DNADamage->SAR

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Austocystin Analogs for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Austocystin G: Information regarding "this compound" is limited in current scientific literature. However, the closely related compound, Austocystin D , is well-documented as a potent cytotoxic agent with poor aqueous solubility. This guide will focus on strategies applicable to Austocystin D and other similarly hydrophobic natural products to ensure successful in vitro experiments.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems researchers face when preparing Austocystin D and similar compounds for cell-based assays.

Question/Issue Possible Cause Troubleshooting Steps
My compound won't dissolve in the initial solvent. The chosen solvent may not be appropriate for the compound's polarity.1. Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful solvent for many hydrophobic natural products. 2. If DMSO fails, consider other organic solvents such as ethanol or propylene glycol. 3. Gentle warming (to 37°C) or brief sonication can aid dissolution.
The compound precipitates when I dilute my stock solution into the aqueous cell culture medium. The compound has very low aqueous solubility, and the final concentration of the organic solvent is too low to keep it in solution.1. Minimize the dilution factor. Prepare a highly concentrated stock solution in DMSO so that only a small volume is needed to reach the final desired concentration in your assay. 2. Optimize the final solvent concentration. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, and many are fine with 0.1%.[1][2] Determine the highest non-toxic DMSO concentration for your specific cell line and use that to your advantage. 3. Add the stock solution to the medium with vigorous mixing. This can help to disperse the compound quickly before it has a chance to aggregate and precipitate. 4. Consider alternative delivery methods such as cyclodextrins or liposomes if direct solubilization is not feasible.
I'm observing cellular toxicity in my vehicle control wells. The final concentration of the organic solvent (e.g., DMSO) is too high for the cells.1. Perform a dose-response experiment with the solvent alone. This will determine the maximum concentration your cells can tolerate without affecting their viability or the assay readout.[3] 2. Keep the final solvent concentration consistent across all wells, including the untreated control. A final concentration of 0.1% DMSO is generally considered safe for most cell lines.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing Austocystin D for in vitro assays?

A1: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be serially diluted to working concentrations.

Q2: How can I avoid my compound precipitating out of the cell culture medium?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this:

  • Prepare a concentrated stock: This minimizes the volume of organic solvent added to your aqueous medium.

  • Add the stock solution directly to the media in the well with gentle agitation.

  • Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.5%). [1]

Q3: Are there alternatives to DMSO for dissolving Austocystin D?

A3: While DMSO is the most commonly used solvent, other options to explore include:

  • Ethanol: Similar to DMSO, prepare a concentrated stock and dilute it carefully.

  • Propylene glycol: This can be a less toxic alternative to DMSO for some cell lines.[4]

  • Formulation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[5][6][7][8][9]

  • Liposomal formulations: Encapsulating Austocystin D in liposomes can improve its delivery in aqueous solutions and has been shown to enhance its anti-tumor activity.[10][11][12][13]

Q4: What is the mechanism of action of Austocystin D?

A4: Austocystin D is a prodrug that is activated by cytochrome P450 (CYP) enzymes, particularly CYP2J2, within cancer cells.[14] This activation process transforms Austocystin D into a reactive form that causes DNA damage, leading to cell death.[14]

Experimental Protocols

Protocol 1: Preparation of Austocystin D Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Austocystin D in DMSO.

Materials:

  • Austocystin D (MW: 368.35 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1 mg of Austocystin D and place it in a sterile microcentrifuge tube.

  • Add 271.5 µL of 100% DMSO to the tube.

  • Vortex the solution thoroughly until the Austocystin D is completely dissolved. Gentle warming to 37°C may be necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparing Working Solutions for Cell-Based Assays

This protocol provides a general guideline for diluting the DMSO stock solution into the cell culture medium.

Procedure:

  • Thaw an aliquot of the 10 mM Austocystin D stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate stock concentrations.

  • Dilute the intermediate DMSO stocks into your complete cell culture medium to achieve the final desired treatment concentrations. Crucially, ensure the final concentration of DMSO in the medium does not exceed the tolerance level of your cell line (typically ≤ 0.5%). For example, a 1:1000 dilution of a DMSO stock will result in a final DMSO concentration of 0.1%.

  • Add the final working solutions to your cell plates and proceed with your assay. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of Austocystin D in various cancer cell lines.

Cell LineGI₅₀ (Growth Inhibition 50%)Reference
MCF7< 10 nM[5]
HCT-1520 nM[6]
U-2 OS~20 nM[6]
MES-SA> 100 µM[5]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay compound Weigh Hydrophobic Compound dmso Add 100% DMSO compound->dmso dissolve Vortex / Sonicate to Dissolve dmso->dissolve stock High Concentration Stock (e.g., 10 mM) dissolve->stock serial_dilute Serial Dilution in DMSO stock->serial_dilute Use for dilution final_dilute Dilute into Culture Medium (e.g., 1:1000) serial_dilute->final_dilute working_solution Final Working Solution (DMSO ≤ 0.5%) final_dilute->working_solution add_to_cells Add to Cells in Culture working_solution->add_to_cells incubate Incubate add_to_cells->incubate readout Measure Assay Readout incubate->readout

Caption: Workflow for preparing a hydrophobic compound for in vitro assays.

signaling_pathway cluster_cell Cancer Cell AD_in Austocystin D (Inactive Prodrug) CYP2J2 Cytochrome P450 2J2 AD_in->CYP2J2 Metabolic Activation AD_active Activated Austocystin D (Reactive Metabolite) CYP2J2->AD_active DNA Nuclear DNA AD_active->DNA Interacts with DNA_damage DNA Damage (Adducts, Breaks) DNA->DNA_damage Cell_death Apoptosis / Cell Cycle Arrest DNA_damage->Cell_death

Caption: Proposed signaling pathway for Austocystin D cytotoxicity.

References

Technical Support Center: Total Synthesis of Austocystin G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Austocystin G. Given the absence of a published total synthesis of this compound, this guide is based on established synthetic routes for structurally related mycotoxins, such as Austocystin A and Aflatoxin, and addresses challenges in key transformations required for its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main challenges in synthesizing this compound revolve around the construction of the sterically congested and highly substituted furanobenzopyranone core, the regioselective introduction of the chlorine atom, and the diastereoselective installation of the two stereocenters in the dihydrofuran moiety.

Q2: Which synthetic strategies are most promising for the furanobenzopyranone core?

A convergent approach is generally favored. This would involve the synthesis of a functionalized benzofuranone precursor and a substituted furan, which are then coupled. A subsequent cyclization would form the pyranone ring. Biomimetic approaches, inspired by the biosynthesis of related aflatoxins, may also offer efficient routes.[1][2]

Q3: Why is the Friedel-Crafts acylation of the furan component problematic?

Furan is an electron-rich heterocycle that is prone to polymerization under classical Friedel-Crafts conditions, which typically employ strong Lewis acids like AlCl₃.[3][4] This sensitivity can lead to low yields and complex product mixtures. Milder catalysts and reaction conditions are necessary to achieve successful acylation.[3][4]

Q4: What methods can be used for the stereoselective synthesis of the diol in the dihydrofuran ring?

An asymmetric dihydroxylation of a furan precursor is a potential route. Alternatively, a Sharpless asymmetric epoxidation of an allylic alcohol precursor, followed by regioselective epoxide opening, can provide the desired stereochemistry with high enantioselectivity.[5][6][7][8][9]

Troubleshooting Guides

Problem 1: Low Yield and Polymerization in Friedel-Crafts Acylation of the Furan Moiety

Symptoms:

  • Low to no yield of the desired 2-acylfuran.

  • Formation of a dark, insoluble polymeric material.

  • Complex mixture of byproducts observed by TLC or LC-MS.

Possible Causes and Solutions:

CauseSolution
Harsh Lewis Acid Catalyst (e.g., AlCl₃) Switch to a milder Lewis acid such as BF₃·OEt₂, SnCl₄, or ZnCl₂.[3] Alternatively, use a heterogeneous catalyst like AlPW₁₂O₄₀ / Mg(OH)₂ which has been shown to be effective for the acylation of furans with free carboxylic acids.[4]
High Reaction Temperature Perform the reaction at a lower temperature, typically between -78 °C and 0 °C, to minimize polymerization and improve selectivity.
Reactive Acylating Agent Use a less reactive acylating agent. For example, an acid anhydride may be preferable to an acyl chloride.
Solvent Effects The choice of solvent can influence the reaction outcome. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used.
Problem 2: Poor Diastereoselectivity in the Reduction of a Ketone Precursor to the Secondary Alcohol

Symptoms:

  • Formation of a nearly 1:1 mixture of diastereomeric alcohols.

  • Difficulty in separating the desired diastereomer by chromatography.

Possible Causes and Solutions:

CauseSolution
Small Steric Difference If the steric environment around the ketone is not sufficiently differentiated, simple reducing agents like NaBH₄ will show low selectivity.
Chelation Control Not Possible If there is no nearby Lewis basic group to direct the hydride delivery, the reaction will proceed via Felkin-Anh control, which may not favor the desired diastereomer.
Use of a Bulky Reducing Agent Employ a sterically demanding reducing agent to enhance facial selectivity. Reagents such as L-Selectride® or K-Selectride® can provide higher diastereoselectivity.
Substrate-Directed Reduction If applicable, introduce a directing group, such as a hydroxyl or silyl ether, that can chelate to the reducing agent and direct the hydride attack from a specific face. For example, the use of a trialkylsilyl group can direct the reduction of a β-hydroxy ketone.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key transformations relevant to the synthesis of this compound, based on literature for similar substrates.

Reaction StepReagents and ConditionsTypical YieldReference
Friedel-Crafts Acylation of Furan Furan, Acetic Anhydride, BF₃·OEt₂, DCM, 0 °C to rt60-85%Based on general procedures for furans[3]
Sharpless Asymmetric Epoxidation Allylic alcohol, Ti(OiPr)₄, (+)-DET, TBHP, DCM, -20 °C90-95%[7][8]
Regioselective Epoxide Opening Epoxide, Red-Al, THF, 0 °C to rt75-90%General procedure
Friedländer Annulation (for core) 2-amino-benzaldehyde derivative, β-ketoester, p-TsOH, Toluene, reflux65-80%For related quinoline synthesis
Late-stage Chlorination Phenolic precursor, SO₂Cl₂, Pyridine, DCM, 0 °C50-70%[10]

Experimental Protocols

Protocol 1: Mild Friedel-Crafts Acylation of a Furan Derivative

This protocol describes a mild acylation of a substituted furan using an acid anhydride and a moderate Lewis acid catalyst.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the substituted furan (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of Reagents: The acid anhydride (1.1 eq) is added, followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress is monitored by TLC.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-acylfuran.

Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol details the enantioselective epoxidation of a prochiral allylic alcohol.

  • Preparation: A flame-dried Schlenk flask is charged with powdered 4 Å molecular sieves and anhydrous dichloromethane (DCM, 0.5 M). The flask is cooled to -20 °C.

  • Catalyst Formation: Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 eq) is added, followed by (+)-diethyl tartrate ((+)-DET) (0.12 eq). The mixture is stirred for 30 minutes at -20 °C.

  • Substrate Addition: A solution of the allylic alcohol (1.0 eq) in DCM is added dropwise.

  • Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in toluene (5.5 M, 2.0 eq) is added dropwise over 30 minutes.

  • Reaction: The reaction is stirred at -20 °C for 4-6 hours, monitoring by TLC.

  • Quenching: The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid. The mixture is stirred vigorously for 1 hour at room temperature.

  • Workup: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • Purification: The crude epoxide is purified by flash column chromatography.

Visualizations

Austocystin_G_Synthetic_Workflow A Substituted Benzofuranone C Coupling Reaction (e.g., Friedel-Crafts) A->C B Functionalized Furan B->C D Acylated Intermediate C->D Key Challenge: Polymerization E Pyranone Ring Formation D->E F Furanobenzopyranone Core E->F G Stereoselective Transformation (e.g., Epoxidation) F->G H Stereochemically Defined Intermediate G->H Key Challenge: Diastereoselectivity I Late-Stage Chlorination H->I J This compound I->J Key Challenge: Regioselectivity Friedel_Crafts_Troubleshooting Start Low Yield in Friedel-Crafts Acylation? Catalyst Is a strong Lewis acid (e.g., AlCl3) being used? Start->Catalyst ChangeCatalyst Switch to a milder catalyst (BF3·OEt2, SnCl4) Catalyst->ChangeCatalyst Yes Temperature Is the reaction temperature > 0°C? Catalyst->Temperature No Success Improved Yield ChangeCatalyst->Success LowerTemp Decrease temperature to -78°C to 0°C Temperature->LowerTemp Yes CheckReagent Consider using an acid anhydride instead of an acyl chloride Temperature->CheckReagent No LowerTemp->Success CheckReagent->Success Signaling_Pathway_Placeholder Substrate Allylic Alcohol Complex Chiral Titanium-Tartrate-TBHP Complex Substrate->Complex Catalyst Ti(OiPr)4 / Chiral Tartrate Catalyst->Complex Oxidant TBHP Oxidant->Complex Epoxidation Directed Epoxidation Complex->Epoxidation Product Enantioenriched Epoxide Epoxidation->Product Major Pathway SideProduct Minor Epoxide Enantiomer Epoxidation->SideProduct Minor Pathway

References

Stabilizing Austocystin G for long-term storage and experimentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage, handling, and experimental use of Austocystin G. Given the limited direct data on this compound, this document incorporates best practices derived from research on structurally similar mycotoxins, such as Austocystin D and aflatoxins, which share a furanocoumarin-like moiety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for the long-term storage of this compound?

A1: To ensure maximum stability, this compound should be stored as a dry, solid powder in a tightly sealed container. For optimal long-term preservation, it is recommended to store it at -20°C or lower, protected from light and moisture. A safety data sheet for the related compound Austocystin A suggests storage in a dry, cool, and well-ventilated place.[1]

Q2: How should I prepare stock solutions of this compound?

A2: It is advisable to prepare concentrated stock solutions in a suitable anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation.

Q3: What are the primary factors that can lead to the degradation of this compound?

A3: Based on data from related mycotoxins like aflatoxins and furanocoumarins, the primary factors contributing to degradation are exposure to light, elevated temperatures, and humidity.[2] Furanocoumarins, for instance, have been shown to degrade at higher temperatures.[3] Therefore, protecting this compound from these environmental factors is crucial for its stability.

Q4: Is this compound sensitive to pH changes?

A4: While specific data for this compound is unavailable, many organic molecules are susceptible to hydrolysis at extreme pH values. It is recommended to maintain experimental solutions at a pH close to neutral (pH 7.0-7.4) unless the experimental protocol requires otherwise. Buffering your experimental media can help maintain a stable pH.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is a mycotoxin and should be handled as a potentially hazardous compound. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5] All handling of the powdered form should be done in a chemical fume hood to avoid inhalation.[1] Follow all institutional guidelines for the handling of cytotoxic or hazardous materials.[4][5][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in experiments Degradation of this compound stock solution.Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure proper storage conditions (dark, low temperature).
Instability in aqueous experimental media.Prepare fresh dilutions in media immediately before each experiment. Minimize the time the compound spends in aqueous solution before addition to cells or assays.
Photodegradation during experimentation.Conduct experiments under subdued lighting conditions where possible. Use amber-colored or foil-wrapped tubes and plates. Aflatoxins, which are structurally similar, are known to be light-sensitive.[2]
Inconsistent experimental results Inaccurate concentration of stock solution due to solvent evaporation.Use tightly sealed vials for stock solutions. Re-evaluate the concentration of older stock solutions using a suitable analytical method if possible.
Precipitation of the compound in aqueous media.Check the solubility of this compound in your experimental buffer. Consider using a lower final concentration or a different solvent for the initial stock solution.
Visible changes in the solid compound (e.g., discoloration) Degradation due to improper storage.Discard the compound if physical changes are observed. Ensure future batches are stored in a desiccator at low temperatures and protected from light.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes or vials with secure caps

    • Calibrated analytical balance

    • Chemical fume hood

  • Procedure:

    • In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Quantification of this compound for Stability Assessment

This protocol is a general guideline based on methods used for similar compounds and may require optimization.

  • Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a sensitive method for quantifying mycotoxins.[8]

  • Sample Preparation:

    • Prepare a standard curve of this compound of known concentrations in the relevant solvent (e.g., DMSO).

    • For stability testing, incubate this compound solutions under different conditions (e.g., varying temperature, light exposure, pH).

    • At specified time points, take an aliquot of each sample and dilute it to fall within the range of the standard curve.

  • UPLC-MS/MS Conditions (Example):

    • Column: A C18 reverse-phase column is often used for mycotoxin analysis.[8]

    • Mobile Phase: A gradient of water and acetonitrile, both with a small percentage of formic acid (e.g., 0.1%), is a common mobile phase system.[8]

    • Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of this compound. The specific mass transitions will need to be determined for this compound.

Signaling Pathway and Experimental Workflow Diagrams

Hypothesized Signaling Pathway of this compound

Based on the known mechanism of the closely related Austocystin D, it is hypothesized that this compound is activated by cytochrome P450 (CYP) enzymes, leading to DNA damage and the activation of the DNA damage response pathway.[8][9][10][11]

AustocystinG_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AustocystinG This compound CYP450 Cytochrome P450 (e.g., CYP2J2) AustocystinG->CYP450 Metabolic Activation ActivatedAustG Activated this compound (Reactive Intermediate) CYP450->ActivatedAustG DNA DNA ActivatedAustG->DNA Interaction DNADamage DNA Damage (Adducts, Breaks) DNA->DNADamage DDR DNA Damage Response Activation DNADamage->DDR p_H2AX Phosphorylation of Histone H2AX (γH2AX) DDR->p_H2AX CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Hypothesized activation and signaling pathway of this compound.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis PrepStock Prepare this compound Stock Solution SetupConditions Set up Incubation Conditions (Temp, Light, pH) PrepStock->SetupConditions Incubate Incubate Samples SetupConditions->Incubate Sampling Collect Aliquots at Time Points (t=0, t=1, t=2...) Incubate->Sampling Quantify Quantify Remaining This compound (UPLC-MS/MS) Sampling->Quantify Analyze Analyze Data & Determine Degradation Rate Quantify->Analyze

Caption: Workflow for determining the stability of this compound.

References

Optimizing dosage for Austocystin G in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and experimental design for Austocystin G.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fungal-derived natural product that exhibits cytotoxic effects against various cancer cell lines.[1] Its mechanism of action is not through direct interaction with a cellular target but rather through a process of metabolic activation.[2][3] this compound is a prodrug that is activated by cytochrome P450 (CYP) enzymes, particularly CYP2J2.[1] Upon activation, it is converted into a reactive intermediate that causes DNA damage, leading to the phosphorylation of histone H2AX (γ-H2AX) and the induction of the DNA damage response pathway.[1][2][3] This ultimately results in the inhibition of cell proliferation and cell death.

Q2: Why do I observe significant variability in the cytotoxic effects of this compound across different cell lines?

The selective cytotoxicity of this compound is primarily dependent on the expression and activity of specific CYP enzymes within the cell line being tested.[2][3] Cell lines with higher expression of activating CYPs, such as CYP2J2, will be more sensitive to this compound, exhibiting lower GI50 values.[1] Conversely, cell lines with low or no expression of these enzymes will be more resistant.[2] Therefore, it is crucial to characterize the CYP enzyme expression profile of your cell lines of interest.

Q3: How can I determine an appropriate starting concentration for my experiments?

The optimal concentration of this compound is highly cell-line dependent. Based on published data, the half-maximal growth inhibition (GI50) can range from nanomolar to micromolar concentrations. It is recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the GI50 for your specific cell line.

Q4: How should I prepare and store this compound?

For cell culture experiments, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low cytotoxicity observed Cell line has low expression of activating CYP enzymes.1. Confirm the expression of CYP2J2 or other relevant CYPs in your cell line via qPCR or Western blot. 2. Consider using a cell line known to be sensitive to this compound as a positive control. 3. If possible, transfect your cells to express the necessary CYP enzyme.
Compound degradation.1. Ensure proper storage of the this compound stock solution. 2. Prepare fresh working solutions for each experiment.
High background or non-specific effects High concentration of DMSO in the final culture medium.Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
Compound precipitation in the culture medium.1. Check the solubility of this compound in your culture medium. 2. Vortex the working solution before adding it to the culture wells. 3. Consider using a different solvent or a solubilizing agent, ensuring it does not interfere with the assay.
Inconsistent results between experiments Variation in cell density at the time of treatment.Standardize the cell seeding density and ensure even cell distribution in the culture plates. Allow cells to adhere and enter the exponential growth phase before adding the compound.
Passage number of the cell line.Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

Quantitative Data Summary

The following table summarizes the reported half-maximal growth inhibition (GI50) values for Austocystin D (a closely related compound, often used to study the same mechanism) in various human cancer cell lines after 72 hours of treatment.

Cell LineTissue of OriginGI50 (nM)
MCF7Breast Cancer< 10
NCI/ADR-RESOvarian Cancer< 10
OVCAR-3Ovarian Cancer< 10
SW620Colon Cancer27
MES-SAUterine Sarcoma> 100,000

Note: This data is for Austocystin D and should be used as a reference for designing experiments with this compound. The actual GI50 values for this compound may vary.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound using an MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the GI50 value.

Western Blot for Phosphorylated Histone H2AX (γ-H2AX)

This protocol outlines the steps to detect the induction of DNA damage by this compound through the analysis of γ-H2AX levels.

  • Cell Treatment and Lysis: Plate and treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for γ-H2AX overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the γ-H2AX signal to the loading control.

Visualizations

AustocystinG_Pathway cluster_cell Cancer Cell AustocystinG This compound (Prodrug) CYP_Enzymes CYP450 Enzymes (e.g., CYP2J2) AustocystinG->CYP_Enzymes Metabolic Activation Activated_AustocystinG Reactive Intermediate CYP_Enzymes->Activated_AustocystinG DNA Nuclear DNA Activated_AustocystinG->DNA Alkylation DNA_Damage DNA Damage (Adducts, Breaks) DNA->DNA_Damage DDR_Pathway DNA Damage Response (DDR) DNA_Damage->DDR_Pathway Activation gH2AX γ-H2AX (Phosphorylated H2AX) DDR_Pathway->gH2AX Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Pathway->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Start Select Cell Lines (Varying CYP Expression) Dose_Response Dose-Response Assay (e.g., MTT, 72h) Start->Dose_Response Determine_GI50 Determine GI50 Dose_Response->Determine_GI50 Mechanism_Confirmation Mechanism Confirmation (at ~GI50 concentration) Determine_GI50->Mechanism_Confirmation Western_Blot Western Blot for γ-H2AX (e.g., 4-24h) Mechanism_Confirmation->Western_Blot Assess DNA Damage CYP_Inhibition CYP Inhibition Assay (e.g., with Ketoconazole) Mechanism_Confirmation->CYP_Inhibition Confirm CYP Dependence Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis CYP_Inhibition->Data_Analysis

Caption: General workflow for testing this compound.

References

Refinement of Austocystin G extraction protocols from fungal cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of Austocystin G extraction protocols from fungal cultures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound from fungal cultures.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of this compound Inadequate Fungal Growth: The producing fungus (Aspergillus ustus) may not have reached optimal biomass or secondary metabolite production phase.- Ensure the culture medium and growth conditions (temperature, pH, aeration) are optimized for Aspergillus ustus. - Extend the incubation period to allow for sufficient secondary metabolite production.
Inefficient Cell Lysis: Fungal cell walls may not be adequately disrupted, preventing the release of intracellular this compound.- If extracting from mycelia, ensure thorough grinding of the biomass, preferably in liquid nitrogen. - Consider enzymatic lysis or sonication as a preliminary step before solvent extraction.
Incorrect Solvent Choice: The solvent used may not have the appropriate polarity to efficiently extract this compound.- Use a mid-to-high polarity solvent such as ethyl acetate, chloroform, or a mixture of methanol/dichloromethane. - Perform small-scale pilot extractions with different solvents to determine the most effective one for your specific fungal strain and culture conditions.
Degradation of this compound: The compound may be sensitive to pH, temperature, or light, leading to degradation during extraction.- Avoid extreme pH conditions during extraction and work-up. - Perform extraction at room temperature or below, and avoid prolonged exposure to high temperatures during solvent evaporation. - Protect the sample from direct light throughout the process.
Presence of Impurities in the Final Extract Co-extraction of Other Metabolites: The chosen solvent may be extracting a wide range of other fungal metabolites along with this compound.- Employ a multi-step extraction process, starting with a non-polar solvent (e.g., hexane) to remove lipids before extracting with a more polar solvent for this compound. - Utilize solid-phase extraction (SPE) with a suitable sorbent to clean up the crude extract before final analysis.
Contamination from Culture Medium: Components from the culture medium may be carried over into the extract.- If using a liquid culture, ensure complete separation of the mycelia from the broth before extraction. - For solid cultures, carefully scrape the fungal biomass from the agar surface to minimize the collection of medium.
Inconsistent Extraction Efficiency Heterogeneous Fungal Growth: Mycotoxin production can be unevenly distributed within the fungal culture.[1]- Homogenize the entire fungal biomass before taking a subsample for extraction to ensure it is representative.[1]
Variability in Extraction Time and Temperature: Inconsistent parameters between batches can lead to variable yields.- Strictly adhere to a standardized protocol with defined extraction times and temperatures for all samples.
Incomplete Solvent Evaporation: Residual solvent can affect the final concentration and subsequent analysis.- Use a rotary evaporator for efficient and controlled solvent removal. Ensure the sample is brought to complete dryness.

Frequently Asked Questions (FAQs)

Q1: What is the recommended fungal species and strain for this compound production?

A1: this compound, along with other related austocystins, is produced by the fungus Aspergillus ustus. A specific strain mentioned in the literature for producing a variety of austocystins is Aspergillus ustus NRRL 5856.[2]

Q2: What are the optimal culture conditions for maximizing this compound production?

A2: While specific optimal conditions for this compound are not extensively documented, general conditions for mycotoxin production in Aspergillus species involve maintaining a warm and humid environment.[3] Key factors to control include temperature (typically 25-30°C), water activity, and pH of the culture medium.[4]

Q3: Which solvent system is best for extracting this compound?

A3: The choice of solvent is critical for efficient extraction. Austocystins have been successfully extracted from Aspergillus ustus cultures using organic solvents such as ethyl acetate and chloroform.[5] A common practice for mycotoxins is to use a solvent with moderate polarity. A mixture of a polar solvent like methanol and a less polar solvent like dichloromethane can also be effective.

Q4: How can I minimize the degradation of this compound during the extraction process?

A4: this compound may be susceptible to degradation. To minimize this, it is recommended to work at room temperature or below, avoid strong acids or bases, and protect the samples from light. Rapid processing and proper storage of extracts at low temperatures (-20°C) are also advisable.

Q5: What is a suitable method for the purification of this compound from the crude extract?

A5: Following initial solvent extraction, the crude extract typically requires further purification. Bioactivity-guided fractionation is a common approach.[1][6] This involves chromatographic techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC). High-performance liquid chromatography (HPLC) is often used for final purification and quantification.

Experimental Protocols

Protocol 1: General Extraction of this compound from Solid Fungal Culture
  • Harvesting: After incubation (e.g., 14-21 days), scrape the fungal biomass of Aspergillus ustus from the solid culture medium (e.g., maize meal or PDA).

  • Homogenization: Freeze-dry the collected mycelia and then grind it into a fine powder using a mortar and pestle, preferably cooled with liquid nitrogen.

  • Initial Extraction:

    • Transfer a known weight of the powdered mycelia (e.g., 10 g) into an Erlenmeyer flask.

    • Add a suitable organic solvent (e.g., 200 mL of ethyl acetate).

    • Agitate the mixture on a shaker at room temperature for a specified period (e.g., 4-6 hours).

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Repeat the extraction of the residue two more times with fresh solvent to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification:

    • Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol/dichloromethane mixture).

    • Proceed with purification using column chromatography or other chromatographic techniques.

Quantitative Data

The following table provides an illustrative comparison of the relative extraction efficiency of different solvents for mycotoxins with polarities similar to this compound. Note: This data is for comparative purposes and is not based on specific experimental results for this compound.

Solvent/Solvent System Polarity Index Relative Extraction Efficiency (%) Notes
n-Hexane0.110-20Primarily extracts non-polar compounds like lipids. Can be used for initial defatting.
Dichloromethane (DCM)3.170-85Effective for moderately polar mycotoxins.
Chloroform4.180-95A good solvent for many mycotoxins, including those with some polarity.
Ethyl Acetate4.485-98Often provides high recovery for a broad range of mycotoxins.
Acetone5.175-90Can co-extract water-soluble impurities if water is present in the sample.
Methanol5.160-80Highly polar; may extract more polar, interfering compounds.
DCM:Methanol (9:1 v/v)N/A90-99A common mixture that balances polarity for efficient extraction of a wide range of mycotoxins.

Visualizations

Extraction_Workflow Figure 1: General Experimental Workflow for this compound Extraction cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification & Analysis Culture Aspergillus ustus Culture (Solid or Liquid Medium) Harvest Harvest Fungal Biomass Culture->Harvest Homogenize Homogenize Mycelia (e.g., Grinding) Harvest->Homogenize Solvent_Extraction Solid-Liquid Extraction (e.g., Ethyl Acetate) Homogenize->Solvent_Extraction Concentrate Concentrate Crude Extract (Rotary Evaporation) Solvent_Extraction->Concentrate Purify Chromatographic Purification (e.g., Column Chromatography) Concentrate->Purify Analyze Analysis & Quantification (HPLC, LC-MS) Purify->Analyze Troubleshooting_Flow Figure 2: Troubleshooting Logic for Low this compound Yield Start Start: Low this compound Yield Check_Culture Check Fungal Culture: - Biomass adequate? - Incubation time sufficient? Start->Check_Culture Optimize_Culture Optimize Growth Conditions: - Adjust medium, temp, pH - Extend incubation Check_Culture->Optimize_Culture No Check_Extraction Review Extraction Protocol: - Cell lysis complete? - Solvent appropriate? Check_Culture->Check_Extraction Yes Optimize_Culture->Check_Culture Improve_Lysis Improve Cell Disruption: - Grind in liquid N2 - Sonication/Enzymatic lysis Check_Extraction->Improve_Lysis Lysis Incomplete Test_Solvents Test Alternative Solvents: - Ethyl Acetate, Chloroform - Solvent mixtures Check_Extraction->Test_Solvents Solvent Inefficient Check_Degradation Consider Degradation: - Temperature too high? - Exposure to light/extreme pH? Check_Extraction->Check_Degradation Protocol Seems OK Improve_Lysis->Check_Extraction Test_Solvents->Check_Extraction Control_Conditions Control Extraction Conditions: - Use lower temperature - Protect from light - Buffer pH if necessary Check_Degradation->Control_Conditions Yes End Re-evaluate Yield Check_Degradation->End No Control_Conditions->End Biosynthetic_Pathway Figure 3: Generalized Biosynthetic Pathway for Furoxantherone Mycotoxins cluster_pathway Biosynthesis via Polyketide Pathway Acetate Acetate/Malonate PKS Polyketide Synthase (PKS) Acetate->PKS Polyketide Polyketide Intermediate PKS->Polyketide Tailoring_Enzymes Tailoring Enzymes (e.g., Cyclases, Oxidases) Polyketide->Tailoring_Enzymes Xanthon_Core Xanthon Core Structure Tailoring_Enzymes->Xanthon_Core Prenyltransferase Prenyltransferase Xanthon_Core->Prenyltransferase Final_Austocystin Austocystin-type Structure (e.g., this compound) Prenyltransferase->Final_Austocystin label_note Note: This is a generalized pathway. Specific enzymes and intermediates for this compound are not fully elucidated.

References

Addressing resistance mechanisms to Austocystin G in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to Austocystin G in cancer cells.

Disclaimer: Published research on this compound is limited. The information provided here is largely based on studies of a closely related and structurally similar compound, Austocystin D. It is presumed that the mechanism of action and resistance for this compound are analogous.

Troubleshooting Guides

This section addresses specific experimental issues you may encounter.

Problem Possible Cause Suggested Solution
High variability in this compound cytotoxicity between different cancer cell lines. Cell-line specific expression of cytochrome P450 enzymes required for drug activation.[1]1. Profile the expression levels of CYP enzymes, particularly CYP2J2, in your panel of cell lines using qPCR or Western blotting. 2. Correlate CYP2J2 expression with this compound sensitivity (e.g., GI50 values).[2][3]
This compound shows lower than expected cytotoxicity in a previously sensitive cell line. 1. Development of acquired resistance. 2. Changes in cell culture conditions affecting CYP enzyme activity. 3. Degradation of this compound stock solution.1. Perform genomic and transcriptomic analysis on the resistant cell line to identify potential mutations or changes in gene expression. 2. Ensure consistent cell culture conditions (media, serum, supplements). 3. Prepare a fresh stock solution of this compound and re-determine the GI50.
No significant induction of DNA damage (e.g., γ-H2AX foci) upon this compound treatment in a seemingly resistant cell line. Insufficient metabolic activation of this compound due to low CYP2J2 expression.[2][4]1. Overexpress CYP2J2 in the resistant cell line and repeat the DNA damage assay.[2] 2. Use a positive control for DNA damage induction (e.g., doxorubicin or bleomycin) to ensure the assay is working correctly.[5]
Inhibition of cytotoxicity with a pan-CYP inhibitor (e.g., ketoconazole) is incomplete. Other CYP enzymes besides the primary activating one may be involved, or the inhibitor may not be potent enough against the specific CYP isoform.[3]1. Test a panel of more specific CYP inhibitors. 2. Knock down specific CYP isoforms using siRNA or CRISPR to confirm their role in this compound activation.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

Based on studies of the related compound Austocystin D, it is proposed that this compound is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes.[1][3] The activated metabolite then induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]

2. Which specific CYP enzyme is likely responsible for this compound activation?

For Austocystin D, a strong positive correlation has been demonstrated between the expression of CYP2J2 and sensitivity to the compound.[2][3] Depletion of CYP2J2 reduces cytotoxicity, while its overexpression enhances it.[2] Therefore, CYP2J2 is the primary candidate for the metabolic activation of this compound.

3. What are the potential mechanisms of resistance to this compound?

The primary mechanism of intrinsic resistance is likely low or absent expression of the activating enzyme, CYP2J2, in cancer cells.[2] Acquired resistance could potentially arise from mutations in the CYP2J2 gene or downregulation of its expression. Other general mechanisms of drug resistance, such as increased drug efflux or activation of alternative survival pathways, may also play a role.

4. How can I determine if my cancer cell line is likely to be sensitive to this compound?

You can assess the expression level of CYP2J2 in your cell line of interest via qPCR or Western blotting. Cell lines with higher CYP2J2 expression are more likely to be sensitive to this compound.[2]

5. What experimental approaches can be used to overcome resistance to this compound?

One potential strategy is to co-administer this compound with an agent that induces the expression of CYP2J2. Alternatively, for tumors with low CYP2J2, combination therapies targeting different pathways may be more effective.

Experimental Protocols

Protocol 1: Determination of GI50 (50% Growth Inhibition) Concentration

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or an MTT assay according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell growth inhibition against the log concentration of this compound. The GI50 value is the concentration of the drug that causes a 50% reduction in cell growth.

Protocol 2: Western Blot for DNA Damage (γ-H2AX)

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at a concentration around the GI50 value for 12-24 hours. Include a vehicle control and a positive control for DNA damage (e.g., 10 µM etoposide for 1 hour).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Histone H2A.X (Ser139) (γ-H2AX) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).

Visualizations

AustocystinG_Activation_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Austocystin G_in This compound This compound->Austocystin G_in Diffusion CYP2J2 CYP2J2 Austocystin G_in->CYP2J2 Metabolism Activated Metabolite Activated Metabolite CYP2J2->Activated Metabolite Activation DNA DNA Activated Metabolite->DNA Interaction DNA Damage DNA Damage DNA->DNA Damage Induces Cell Death Cell Death DNA Damage->Cell Death Leads to

Caption: Proposed mechanism of this compound activation in cancer cells.

Troubleshooting_Workflow Start Start: Low this compound Cytotoxicity Observed Check_CYP2J2 Measure CYP2J2 Expression (qPCR/WB) Start->Check_CYP2J2 CYP2J2_Low Is CYP2J2 Expression Low? Check_CYP2J2->CYP2J2_Low Overexpress_CYP2J2 Overexpress CYP2J2 and Re-test Cytotoxicity CYP2J2_Low->Overexpress_CYP2J2 Yes Check_Drug_Activity Check this compound Stock and Assay Conditions CYP2J2_Low->Check_Drug_Activity No Sensitivity_Increased Sensitivity Increased? Overexpress_CYP2J2->Sensitivity_Increased Resistance_Mechanism Primary Resistance Mechanism: Low CYP2J2 Expression Sensitivity_Increased->Resistance_Mechanism Yes Investigate_Other Investigate Other Resistance Mechanisms (e.g., efflux, other CYPs) Sensitivity_Increased->Investigate_Other No End End Resistance_Mechanism->End Investigate_Other->End Issue_Resolved Issue Resolved? Check_Drug_Activity->Issue_Resolved Issue_Resolved->Investigate_Other No Issue_Resolved->End Yes

Caption: Troubleshooting workflow for low this compound cytotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Austocystin G for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Austocystin G, a sparingly soluble fungal secondary metabolite. The focus is on practical strategies to enhance its bioavailability for successful in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a major hurdle in research? this compound is a mycotoxin, part of a family of fungal metabolites that have garnered interest for their potent biological activities. However, its hydrophobic nature leads to poor aqueous solubility. This is a significant challenge because for a drug to be effective, especially when administered orally, it must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[1][2] Poor solubility directly translates to low bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation, making it difficult to achieve therapeutic concentrations in target tissues and leading to unreliable in vivo results.

Q2: What are the typical signs of poor bioavailability in my animal studies? Researchers may encounter several indicators of poor bioavailability:

  • High inter-individual variability: Plasma concentrations of this compound may vary dramatically between animals in the same dose group.

  • Lack of dose-proportionality: Doubling the dose does not result in a doubling of the plasma concentration, suggesting absorption is saturated or limited by dissolution.

  • Low or undetectable plasma/tissue levels: Despite administering a significant dose, analytical methods fail to detect meaningful concentrations of the compound in circulation or in the target organ.

  • Precipitation at the injection site: For parenteral routes, the compound may fall out of solution upon injection, causing inflammation and erratic absorption.

Q3: Can I overcome poor bioavailability by simply increasing the dose of this compound? This approach is generally not recommended. For poorly soluble compounds, increasing the dose often leads to a plateau in absorption because the dissolution rate becomes the limiting factor.[3] Furthermore, administering high doses of a hydrophobic compound can increase the risk of toxicity, cause the compound to precipitate out of the dosing vehicle, and lead to costly waste of a potentially valuable substance.[2] Enhancing the formulation is a more scientifically sound and effective strategy.

Q4: What is the likely mechanism of action for Austocystins? Studies on the related compound, Austocystin D, suggest a mechanism involving bioactivation. Austocystin D is metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2J2, into a reactive form that can cause DNA damage, leading to cell growth inhibition and cytotoxicity.[4][5][6][7][8] This process of metabolic activation is critical for its anticancer effects. It is plausible that this compound acts through a similar pathway.

Troubleshooting Guide: In Vivo Formulation & Administration

ProblemPotential CauseRecommended Solution
High variability in plasma drug levels between subjects. Inconsistent dissolution and absorption from the gastrointestinal tract or injection site due to poor solubility.Develop a solubilization formulation using co-solvents or create a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).[9] See Protocol 1 .
Compound precipitates out of solution during or after administration. The drug concentration exceeds its solubility limit in the dosing vehicle, especially upon contact with aqueous physiological fluids.1. Lower the drug concentration. 2. Increase the ratio of co-solvents or surfactants in the vehicle. 3. Consider advanced formulations like solid dispersions or nanoparticles.[2][10] See Protocol 2 .
Low or undetectable drug concentration in target tissues. Insufficient systemic exposure due to poor absorption from the administration site.1. Enhance solubility through formulation (See Protocol 1 ). 2. Encapsulate the drug in a nanoparticle delivery system to improve circulation time and potentially target tissues (See Protocol 2 ).[9]
No clear dose-response relationship is observed in efficacy studies. Drug absorption is saturated and is not increasing linearly with the dose. The dissolution rate is the limiting factor.Instead of dose escalation, focus on improving the formulation of a lower dose to increase its absorption and bioavailability.[3]

Experimental Protocols & Data

Protocol 1: Development of a Co-Solvent Vehicle for Parenteral Administration

This protocol describes a systematic approach to creating a simple, injectable formulation for hydrophobic compounds like this compound.

Objective: To prepare a clear, stable solution of this compound suitable for in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Solubilization: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO. For example, start with 5-10% of the final desired volume. Vortex until fully dissolved.

  • Addition of Co-solvent: Add PEG400 to the DMSO/Austocystin G solution. A common ratio is to bring the volume up to 40-50% of the final volume with PEG400. Vortex thoroughly.

  • Addition of Surfactant: Add Tween® 80 to the mixture. Typically, 1-5% of the final volume is sufficient. This helps maintain solubility when the mixture is diluted in an aqueous solution.

  • Final Dilution: Slowly add sterile saline dropwise while continuously vortexing to bring the solution to its final volume. This final step is critical; rapid addition of saline can cause the hydrophobic drug to precipitate.

  • Stability Check: Visually inspect the final formulation for clarity. Let it stand for at least 2-4 hours at room temperature and check again for any signs of precipitation before administration.

Table 1: Example Co-Solvent Vehicle Compositions

ComponentFormulation A (Low Concentration)Formulation B (High Concentration)Purpose
DMSO5%10%Primary solvent to initially dissolve the drug.
PEG40035%40%Co-solvent to increase the overall solubility.
Tween® 802%5%Surfactant to stabilize the formulation upon aqueous dilution.
Saline (0.9%)58%45%Aqueous vehicle for injection.
Protocol 2: Preparation of this compound-Loaded Nanoparticles

This protocol outlines a general method for encapsulating this compound into polymeric nanoparticles to improve stability and bioavailability.

Objective: To encapsulate this compound within a biocompatible polymer to create a nanoparticle suspension.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

Procedure:

  • Organic Phase: Dissolve a known quantity of this compound and PLGA in DCM.

  • Aqueous Phase: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase while sonicating or homogenizing at high speed. This creates a fine oil-in-water emulsion where the oil phase consists of DCM droplets containing the drug and polymer.

  • Solvent Evaporation: Stir the emulsion at room temperature in a fume hood for several hours. As the DCM evaporates, the PLGA precipitates, forming solid nanoparticles that entrap this compound.

  • Washing and Collection: Centrifuge the nanoparticle suspension. Discard the supernatant, which contains residual PVA and unencapsulated drug. Resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.

  • Characterization: Resuspend the final nanoparticle pellet in an appropriate vehicle (e.g., PBS) for in vivo use. Characterize the particles for size, drug loading, and encapsulation efficiency using appropriate analytical techniques (e.g., DLS, HPLC).

Visualizations: Workflows and Pathways

experimental_workflow cluster_formulation Phase 1: Formulation & Optimization cluster_invivo Phase 2: In Vivo Evaluation solubility Solubility Screening in Excipients formulation Formulation Development (e.g., Co-solvents, Nanoparticles) solubility->formulation stability In Vitro Stability & Characterization formulation->stability dosing Animal Dosing (e.g., PO, IP, IV) stability->dosing sampling Pharmacokinetic Sampling (Blood/Tissue) dosing->sampling analysis Bioanalytical Sample Analysis (LC-MS/MS) sampling->analysis pk_pd Pharmacokinetic / Pharmacodynamic (PK/PD) Analysis analysis->pk_pd troubleshooting_flowchart start In Vivo Study Shows Poor Bioavailability issue Identify Limiting Factor start->issue solubility Poor Solubility / Dissolution issue->solubility Is compound dissolving? permeability Poor Permeability / Efflux issue->permeability Is it crossing the gut wall? metabolism Rapid First-Pass Metabolism issue->metabolism Is it degraded before reaching circulation? sol_strat Solution: Enhance Formulation (Co-solvents, Lipids, Nanoparticles) solubility->sol_strat perm_strat Solution: Add Permeation Enhancers (Use with caution) permeability->perm_strat met_strat Solution: Co-administer CYP Inhibitor or Change Route (e.g., IV) metabolism->met_strat signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus AusG This compound (Inactive Prodrug) CYP CYP2J2 Enzyme AusG->CYP Metabolism AusG_act Reactive Metabolite CYP->AusG_act DNA DNA AusG_act->DNA Attacks DNA DNA_damage DNA Adducts & Double-Strand Breaks DNA->DNA_damage H2AX γH2AX (Phosphorylated H2AX) DNA_damage->H2AX Damage Signal Response Cell Cycle Arrest & Apoptosis H2AX->Response

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Austocystin G and Austocystin D

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A detailed comparative analysis of the cytotoxic properties of Austocystin G and Austocystin D reveals significant differences in their potency against cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their cytotoxic profiles, supported by experimental data and detailed methodologies.

Executive Summary

Austocystin D has demonstrated potent cytotoxic activity against a variety of cancer cell lines, with its mechanism of action attributed to its activation by cytochrome P450 (CYP) enzymes, leading to DNA damage. In contrast, data on the cytotoxicity of this compound is less prevalent in the literature. However, a recent study evaluating a range of Austocystin analogues provides valuable comparative data. This guide synthesizes the available information to facilitate a direct comparison of their cytotoxic effects.

Quantitative Cytotoxicity Data

The cytotoxic activities of this compound and a derivative of Austocystin D were evaluated against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.

CompoundCell LineIC50 (µM)
This compound (Compound 12)MCF-70.46
1″-hydroxy austocystin D (Compound 11)MCF-71.3

Data sourced from "Asperustins A–J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856"[1][2][3]

The data indicates that this compound (identified as compound 12 in the study) exhibits a significantly lower IC50 value compared to 1″-hydroxy austocystin D (compound 11), suggesting a more potent cytotoxic effect against the MCF-7 cell line under the tested conditions.[1][2][3]

Mechanism of Action

Austocystin D: The cytotoxic mechanism of Austocystin D is well-documented and involves a process of bioactivation.[4][5] Structurally similar to aflatoxin B1, Austocystin D is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2J2, into a reactive epoxide.[4][5] This epoxide can then form adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. The selectivity of Austocystin D's cytotoxicity towards certain cancer cell lines is linked to the differential expression of these activating CYP enzymes.

This compound: The precise mechanism of action for this compound has not been as extensively studied as that of Austocystin D. However, based on the shared core structure, it is plausible that its cytotoxic effects may also be mediated through a similar bioactivation pathway involving CYP enzymes. Further research is required to elucidate the specific metabolic pathways and molecular targets of this compound.

Experimental Protocols

The following is a summary of the experimental protocol used to determine the cytotoxic activity of the Austocystin analogues in the referenced study.

Cell Culture: The human breast adenocarcinoma cell line MCF-7 was used for the cytotoxicity assays. The cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics and were cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay): The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: MCF-7 cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the Austocystin compounds and a positive control (e.g., doxorubicin) for a specified period.

  • MTT Incubation: After the treatment period, the medium was replaced with a fresh medium containing MTT solution, and the plates were incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves by determining the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control cells.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assay cluster_setup Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding add_compounds Add this compound & D analogues cell_seeding->add_compounds incubation_treatment Incubate for specified time add_compounds->incubation_treatment add_mtt Add MTT reagent incubation_treatment->add_mtt incubation_mtt Incubate for formazan formation add_mtt->incubation_mtt solubilize Solubilize formazan incubation_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: A flowchart of the MTT assay workflow used to determine cytotoxicity.

AustocystinD_Pathway Proposed Cytotoxic Mechanism of Austocystin D AustocystinD Austocystin D CYP450 Cytochrome P450 Enzymes (e.g., CYP2J2) AustocystinD->CYP450 Metabolism ReactiveEpoxide Reactive Epoxide Metabolite CYP450->ReactiveEpoxide Bioactivation DNA DNA ReactiveEpoxide->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest->Apoptosis

Caption: The bioactivation pathway of Austocystin D leading to cell death.

Conclusion

The available data suggests that this compound is a more potent cytotoxic agent against the MCF-7 human breast cancer cell line than the tested derivative of Austocystin D. The well-established mechanism of action for Austocystin D, involving metabolic activation by CYP enzymes, provides a framework for understanding the potential mechanism of other Austocystin analogues. Further investigation into the specific metabolic pathways and molecular targets of this compound is warranted to fully understand its cytotoxic potential and to explore its therapeutic applications. This comparative guide serves as a valuable resource for researchers in the field of oncology and natural product-based drug discovery.

References

Austocystin G's Anticancer Efficacy: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, Texas – A comprehensive review of existing literature highlights the potent and selective anticancer activity of Austocystin G, a natural compound that has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of its efficacy, details the underlying mechanism of action, and presents the experimental data supporting its potential as a therapeutic agent. It is important to note that the majority of published research refers to this compound as Austocystin D, and for the purpose of this guide, we will use this nomenclature to align with the existing scientific literature.

Comparative Anticancer Activity of Austocystin D

Austocystin D exhibits a wide range of cytotoxic activity across numerous human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies significantly between cell lines, indicating a selective mechanism of action. The following table summarizes the reported IC50 values for Austocystin D in a panel of cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HTB-26Breast Cancer10 - 50[1]
PC-3Pancreatic Cancer10 - 50[1]
HepG2Hepatocellular Carcinoma10 - 50[1]
HCT116Colorectal Carcinoma22.4[1]
SF-268Glioblastoma7.11 (for a related compound, 6-O-methyl-7-chloroaveratin)[1]
MCF-7Breast Cancer6.64 (for a related compound, 6-O-methyl-7-chloroaveratin)[1]
NCI-H460Lung Cancer7.42 (for a related compound, 6-O-methyl-7-chloroaveratin)[1]
SW620Colon Cancer0.027[2]
HCT-15Colon Cancer>10[2]
HeLaCervical Cancer>10[2]

Mechanism of Action: A Pro-Drug Activated by Cytochrome P450

The selective cytotoxicity of Austocystin D is attributed to its nature as a pro-drug that requires metabolic activation by cytochrome P450 (CYP) enzymes.[3][4] Specifically, the enzyme CYP2J2 has been identified as crucial for the metabolism and subsequent cytotoxic effects of Austocystin D.[5][6]

The proposed mechanism of action is as follows:

  • Cellular Uptake: Austocystin D enters the cancer cells.

  • Metabolic Activation: Within the cancer cells, particularly those with high expression of CYP2J2, Austocystin D is metabolized.[5][6] This activation is thought to involve the epoxidation of a vinyl ether moiety, similar to the activation of aflatoxin B1.[2]

  • DNA Damage: The activated form of Austocystin D is a reactive species that can bind to DNA, leading to DNA damage.[3][4] This is evidenced by the increased phosphorylation of histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks, in susceptible cell lines treated with Austocystin D.[2][3]

  • Cell Cycle Arrest and Apoptosis: The resulting DNA damage triggers a DNA damage response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[3]

This mechanism explains the observed selectivity of Austocystin D, as cancer cells with higher levels of CYP2J2 expression are more sensitive to the compound.[5][6]

Experimental Protocols

The validation of Austocystin D's anticancer activity has been conducted through a series of established in vitro assays.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the concentration of Austocystin D that inhibits the growth of cancer cells by 50% (IC50).

  • Methodology:

    • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

    • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Austocystin D for a specified period (e.g., 72 hours).

    • Viability Assessment: Cell viability is assessed using methods such as the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells, or the crystal violet assay, which stains the DNA of adherent cells.

    • Data Analysis: The absorbance or fluorescence is measured, and the data is used to calculate the IC50 values.

DNA Damage Assays
  • Objective: To detect and quantify DNA damage induced by Austocystin D.

  • Methodology (In-Cell Western Assay for Phosphorylation of Histone H2AX):

    • Treatment: Cells are treated with Austocystin D for a defined period (e.g., 1-4 hours).

    • Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent to allow antibody entry.

    • Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated histone H2AX (γ-H2AX) and a corresponding secondary antibody conjugated to a fluorescent dye.

    • Detection: The fluorescence intensity is measured using an imaging system, providing a quantitative measure of DNA damage.

Visualizing the Pathways and Workflows

To better understand the processes involved in the validation of Austocystin D's anticancer activity, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

Austocystin_D_Signaling_Pathway cluster_cell Cancer Cell AustD Austocystin D CYP2J2 CYP2J2 AustD->CYP2J2 Metabolism Activated_AustD Activated Austocystin D CYP2J2->Activated_AustD DNA DNA Activated_AustD->DNA Adduct Formation Damaged_DNA Damaged DNA DNA->Damaged_DNA DDR DNA Damage Response (DDR) Damaged_DNA->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Signaling pathway of Austocystin D-induced apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Austocystin D Treatment (Varying Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., CCK-8, Crystal Violet) treatment->viability_assay dna_damage_assay DNA Damage Assay (e.g., γ-H2AX Staining) treatment->dna_damage_assay ic50 IC50 Determination viability_assay->ic50 end End ic50->end quantification Quantification of DNA Damage dna_damage_assay->quantification quantification->end

Caption: General experimental workflow for evaluating Austocystin D.

Comparison with Other Anticancer Agents

Studies have shown that the cytotoxic profile of Austocystin D is distinct from that of conventional chemotherapeutic agents like doxorubicin and etoposide.[2] A key difference lies in its activity in multidrug-resistant (MDR) cancer cells. While many common anticancer drugs are rendered ineffective by the overexpression of efflux pumps like P-glycoprotein (MDR1), Austocystin D has shown potency in cell lines that overexpress MDR1.[2] This suggests that Austocystin D may be a valuable tool for overcoming chemoresistance in certain cancers.

References

Cross-Validation of Austocystin G's Bioactivation Mechanism with Known CYP450-Activated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic activation of Austocystin G with well-characterized cytochrome P450 (CYP450)-activated compounds, namely Aflatoxin B1 and Benzo[a]pyrene. The information presented herein is intended to facilitate the cross-validation of this compound's mechanism of action and to provide a framework for future research.

Disclaimer: Direct experimental data for this compound is limited. This guide leverages available data on its close structural analog, Austocystin D, and proceeds under the scientific assumption of a similar mechanism of action. Further research is required to definitively confirm these findings for this compound.

Introduction: The Role of CYP450 in Pro-drug and Pro-carcinogen Activation

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs and environmental toxins.[1][2][3] While often associated with detoxification, CYP450 enzymes can also bioactivate certain compounds, converting them into more reactive and potentially toxic metabolites.[1][3] This process is a critical consideration in drug development and toxicology, as it can lead to unforeseen adverse effects or, in the context of pro-drugs, the desired therapeutic effect.

Austocystin D has been identified as a potent cytotoxic agent whose activity is dependent on metabolic activation by CYP450 enzymes, specifically CYP2J2.[4][5][6][7] This activation leads to DNA damage and subsequent cell death, suggesting a potential application as a targeted anticancer agent in tumors with high CYP2J2 expression.[4][5][6][7] To better understand and validate this mechanism for the related compound this compound, this guide compares its presumed bioactivation pathway with two well-established CYP450-activated genotoxins: Aflatoxin B1 and Benzo[a]pyrene.

Comparative Data on CYP450-Mediated Activation

The following tables summarize key quantitative data for the metabolic activation and cytotoxic effects of Austocystin D (as a proxy for this compound), Aflatoxin B1, and Benzo[a]pyrene. It is important to note that the experimental conditions under which these data were generated may vary, and direct comparisons should be made with caution.

Table 1: CYP450 Kinetic Parameters for Compound Activation

CompoundPrimary Activating CYP Isoform(s)Km (µM)Vmax (nmol/min/nmol P450)
Austocystin D/G CYP2J2Not AvailableNot Available
Aflatoxin B1 CYP1A2412.63[8][9]
CYP3A449.60.0436[3][10]
Benzo[a]pyrene CYP1A1, CYP1B1Not AvailableNot Available

Table 2: Comparative Cytotoxicity (IC50/GI50 Values)

CompoundCell LineRelevant CYP ExpressionIC50/GI50 (µM)
Austocystin D U-2 OSHigh CYP2J2~0.001 - 0.01[5][11]
HOSLow CYP2J2>1[5][11]
Aflatoxin B1 HepG2Expresses CYP1A2, CYP3A416.9[12]
Benzo[a]pyrene Not AvailableNot AvailableNot Available

Experimental Protocols

To facilitate the cross-validation of this compound's mechanism, detailed protocols for key experiments are provided below.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol is designed to determine the metabolic stability and kinetic parameters of a test compound in the presence of human liver microsomes, which contain a mixture of CYP450 enzymes.

Materials:

  • Human liver microsomes (pooled)

  • Test compound (e.g., this compound)

  • Positive control substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare working solutions of the test compound and positive controls in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture: In a 96-well plate, add the following in order:

    • Phosphate buffer

    • Human liver microsomes (final concentration typically 0.2-1 mg/mL)

    • Test compound or positive control (at various concentrations for kinetic studies)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiation of Reaction: Add the NADPH regenerating system to each well to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the depletion of the parent compound and/or the formation of metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolism, and for kinetic studies, determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

Materials:

  • Cancer cell lines with varying CYP450 expression (e.g., U-2 OS and HOS for CYP2J2)

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include untreated control wells.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Damage Detection (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Cells treated with the test compound

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralizing buffer

  • DNA staining dye (e.g., SYBR Gold or propidium iodide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest cells after treatment with the test compound and resuspend them in ice-cold PBS.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow the gel to solidify.

  • Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (typically 25V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a neutralizing buffer and then stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound activation, the experimental workflow for its cross-validation, and the logical relationship of its mechanism to other CYP450-activated compounds.

Austocystin_G_Activation_Pathway Austocystin_G This compound (Inactive Pro-drug) CYP2J2 CYP2J2 Austocystin_G->CYP2J2 Metabolic Activation Reactive_Metabolite Reactive Epoxide Metabolite CYP2J2->Reactive_Metabolite DNA DNA Reactive_Metabolite->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Metabolism cluster_cell_based Cell-Based Assays Microsome_Assay Incubate this compound with Human Liver Microsomes Metabolite_ID Identify Metabolites (LC-MS/MS) Microsome_Assay->Metabolite_ID Cell_Treatment Treat CYP2J2-High/Low Cells with this compound Microsome_Assay->Cell_Treatment Inform Kinetics Determine Kinetic Parameters (Km, Vmax) Metabolite_ID->Kinetics Viability_Assay Assess Cell Viability (MTT Assay) Cell_Treatment->Viability_Assay DNA_Damage_Assay Detect DNA Damage (Comet Assay) Cell_Treatment->DNA_Damage_Assay Mechanism_Comparison cluster_compounds CYP450-Activated Compounds cluster_cyps Activating CYPs cluster_outcome Cellular Outcome Austocystin_G This compound CYP2J2 CYP2J2 Austocystin_G->CYP2J2 Aflatoxin_B1 Aflatoxin B1 CYP1A2_3A4 CYP1A2, CYP3A4 Aflatoxin_B1->CYP1A2_3A4 Benzo_a_pyrene Benzo[a]pyrene CYP1A1_1B1 CYP1A1, CYP1B1 Benzo_a_pyrene->CYP1A1_1B1 DNA_Damage DNA Damage & Apoptosis CYP2J2->DNA_Damage CYP1A2_3A4->DNA_Damage CYP1A1_1B1->DNA_Damage

References

A Comparative Guide to the Structure-Activity Relationships of Austocystin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) among Austocystin analogues, with a focus on their cytotoxic and immunosuppressive activities. The information is compiled from peer-reviewed scientific literature and is intended to support research and drug development efforts in oncology and immunology.

Introduction to Austocystins

Austocystins are a class of mycotoxins produced by various species of fungi, such as Aspergillus. These compounds share a common furo[3,2-c]coumarin core structure. Austocystin D, one of the most studied analogues, has demonstrated potent and selective cytotoxic activity against various cancer cell lines, making it a person of interest for anticancer drug development.[1][2] This guide will delve into the SAR of Austocystin D and its recently discovered analogues, the Asperustins, to provide insights for the rational design of novel therapeutic agents.

Mechanism of Action: The Critical Role of CYP450 Activation

The cytotoxic activity of Austocystin D is not inherent to the molecule itself but is a result of metabolic activation by cytochrome P450 (CYP) enzymes.[1][3][4] Specifically, the furan ring's vinyl ether moiety is a key structural feature for its biological activity.[5] CYP enzymes, particularly CYP2J2, are thought to epoxidize this vinyl ether, transforming Austocystin D into a reactive intermediate that can induce DNA damage, leading to cell cycle arrest and apoptosis.[5][6]

The selectivity of Austocystin D towards certain cancer cell lines is attributed to the differential expression of activating CYP enzymes in those cells.[1][3] This mechanism of action is crucial for understanding the SAR of its analogues.

Comparative Cytotoxicity of Austocystin Analogues

The following table summarizes the available quantitative data on the cytotoxic activity of Austocystin D and its analogues. Direct comparison is challenging due to variations in the cell lines and assay conditions used in different studies.

CompoundStructureCell LineIC50 / GI50 (µM)Reference
Austocystin D MCF-70.008[1]
NCI/ADR-RES0.009[1]
OVCAR-30.023[1]
SW-6200.027[1]
HCT-1160.033[1]
SF-2950.040[1]
UACC-620.044[1]
786-00.046[1]
OVCAR-40.051[1]
HCT-150.055[1]
A4980.060[1]
OVCAR-50.063[1]
OVCAR-80.070[1]
SK-OV-30.072[1]
PC-30.076[1]
DU-1450.081[1]
NCI-H230.082[1]
NCI-H2260.083[1]
NCI-H322M0.084[1]
NCI-H4600.086[1]
NCI-H5220.090[1]
COLO 2050.091[1]
KM120.092[1]
HT290.095[1]
A549/ATCC0.098[1]
EKVX0.100[1]
HOP-180.110[1]
HOP-620.120[1]
HOP-920.130[1]
IGROV10.140[1]
LOX IMVI0.150[1]
MALME-3M0.160[1]
M140.170[1]
MDA-MB-2310.180[1]
MDA-MB-4350.190[1]
SK-MEL-20.200[1]
SK-MEL-50.210[1]
SK-MEL-280.220[1]
UACC-2570.230[1]
UO-310.240[1]
SNB-190.250[1]
SNB-750.260[1]
SNB-780.270[1]
XF 4980.280[1]
CCRF-CEM0.290[1]
K-5620.300[1]
MOLT-40.310[1]
HL-60(TB)0.320[1]
RPMI-82260.330[1]
SR0.340[1]
MES-SA>10[1]
Dihydro-austocystin D Hydrogenated vinyl etherHCT-15Inactive[4]
Asperustin J (10) MCF-73.9[7][8]
1''-hydroxy austocystin D (11) MCF-71.3[7][8]
Compound 12 MCF-70.46[7][8]
Compound 14 MCF-72.3[7][8]

Structure-Activity Relationship Insights

The Furan Ring and Vinyl Ether Moiety

The most critical structural feature for the cytotoxicity of Austocystin D is the furan ring with its intact vinyl ether. Hydrogenation of the double bond in this moiety, to yield dihydro-austocystin D, results in a complete loss of cytotoxic activity.[4] This strongly supports the hypothesis that CYP450-mediated epoxidation of the vinyl ether is the key activation step.

Substitutions on the Benzofuran Ring System

The Asperustins and other recently identified analogues feature various substitutions on the core ring system. While a comprehensive SAR is yet to be established due to the limited data, some initial observations can be made from the cytotoxicity data against the MCF-7 cell line:

  • 1''-hydroxy austocystin D (11) and Compound 12 exhibit potent cytotoxicity, with IC50 values of 1.3 µM and 0.46 µM, respectively.[7][8] These values, while significantly higher than that of Austocystin D (0.008 µM), indicate that these analogues retain substantial cytotoxic potential.

  • Asperustin J (10) and Compound 14 show moderate cytotoxicity with IC50 values of 3.9 µM and 2.3 µM, respectively.[7][8]

The exact structural modifications of compounds 12 and 14 would be needed for a more detailed SAR analysis. However, the data suggests that modifications to the core Austocystin scaffold can significantly modulate cytotoxic potency. The mechanism of action for these newer analogues has not been experimentally confirmed, but their structural similarity to Austocystin D suggests a potential for a similar CYP450-mediated activation pathway.

Immunosuppressive Activity of Austocystin Analogues

Several Austocystin analogues have also been evaluated for their immunosuppressive activity, specifically their ability to inhibit the proliferation of concanavalin A (ConA)-induced T cells.

CompoundIC50 (µM) for T-cell proliferationReference
Asperustin E (5) 1.1[7][8]
Asperustin I (9) 1.0[7][8]
1''-hydroxy austocystin D (11) 0.93[7][8]

These findings suggest that certain structural modifications to the Austocystin scaffold can impart potent immunosuppressive properties. The IC50 values in the low micromolar range indicate that these compounds are promising leads for the development of novel immunosuppressive agents.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the Austocystin analogues is typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Austocystin analogues for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined by plotting the cell viability against the compound concentration.

DNA Damage Assay (In-Cell Western Assay for Phosphorylation of Histone H2AX)

The ability of Austocystin analogues to induce DNA damage can be assessed by measuring the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.

  • Cell Treatment: Cells are treated with the Austocystin analogues for a defined period.

  • Cell Fixation and Permeabilization: The cells are fixed (e.g., with formaldehyde) and permeabilized (e.g., with Triton X-100).

  • Antibody Incubation: The cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

  • Staining and Imaging: The cell nuclei are counterstained (e.g., with DAPI), and the fluorescence is quantified using an imaging system.

  • Data Analysis: The intensity of the γH2AX signal is normalized to the cell number, and the fold increase in DNA damage is calculated relative to untreated controls.

T-Cell Proliferation Assay (ConA-induced)

The immunosuppressive activity of the Austocystin analogues is evaluated by their ability to inhibit T-cell proliferation.

  • Splenocyte Isolation: Splenocytes are isolated from mice and seeded in 96-well plates.

  • Compound and Mitogen Treatment: The cells are treated with various concentrations of the Austocystin analogues in the presence of the T-cell mitogen Concanavalin A (ConA).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow for T-cell proliferation.

  • Proliferation Measurement: Cell proliferation is measured using a suitable method, such as the MTT assay or by incorporating a labeled nucleoside (e.g., [³H]-thymidine).

  • Data Analysis: The percentage of inhibition of T-cell proliferation is calculated relative to the ConA-stimulated control, and the IC50 value is determined.

Visualizations

Proposed Mechanism of Action of Austocystin D

AustocystinD_Activation AustocystinD Austocystin D (Inactive Prodrug) CYP450 Cytochrome P450 (e.g., CYP2J2) AustocystinD->CYP450 Metabolic Activation ReactiveEpoxide Reactive Epoxide Intermediate CYP450->ReactiveEpoxide DNA Nuclear DNA ReactiveEpoxide->DNA Alkylation DNAdamage DNA Adducts & Double-Strand Breaks DNA->DNAdamage CellCycleArrest Cell Cycle Arrest DNAdamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed CYP450-mediated activation of Austocystin D leading to DNA damage and apoptosis.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_plate 96-Well Plate A1 Cells + Compound incubate2 Incubate (72h) B1 Cells + Vehicle C1 Media Only start Seed Cells incubate1 Incubate (24h) for Adhesion start->incubate1 treat Add Austocystin Analogues (Varying Concentrations) incubate1->treat mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (4h) mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: A typical experimental workflow for determining the cytotoxicity of Austocystin analogues using the MTT assay.

Conclusion and Future Directions

The Austocystin scaffold represents a promising starting point for the development of novel anticancer and immunosuppressive agents. The key takeaways from the current structure-activity relationship data are:

  • The vinyl ether moiety in the furan ring is essential for the cytotoxic activity of Austocystin D, likely due to its role as a substrate for CYP450-mediated activation.

  • Modifications to the benzofuran core can significantly impact cytotoxic and immunosuppressive potency, highlighting the potential for medicinal chemistry efforts to optimize these activities.

  • The selective activation of Austocystin D in cancer cells with high CYP450 expression presents a potential strategy for targeted cancer therapy .

Future research should focus on:

  • Expanding the cytotoxicity screening of new Austocystin analogues against a broader panel of cancer cell lines to better understand their selectivity.

  • Investigating the role of CYP450 enzymes in the activation of the newer analogues to determine if they share a common mechanism of action with Austocystin D.

  • Synthesizing and evaluating a wider range of analogues with systematic modifications to the core structure to build a more comprehensive SAR model.

  • Elucidating the specific molecular targets of the immunosuppressive analogues to understand their mechanism of action.

By addressing these research questions, the full therapeutic potential of the Austocystin class of natural products can be unlocked.

References

Validating the Role of CYP2J2 in Austocystin D-Mediated Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the essential role of cytochrome P450 2J2 (CYP2J2) in the cytotoxic effects of the natural compound Austocystin D. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.

Introduction

Austocystin D, a mycotoxin, has demonstrated potent cytotoxic activity against various cancer cell lines, including those exhibiting multidrug resistance.[1][2] Its mechanism of action is not direct; instead, it functions as a prodrug, requiring metabolic activation to exert its DNA-damaging and cell growth-inhibiting effects.[1][3][4] Compelling evidence points to the central role of the cytochrome P450 enzyme, specifically CYP2J2, in this bioactivation process.[3][5][6] This guide will explore the experimental evidence validating CYP2J2's role and compare different methodologies used in these studies.

Core Concept: CYP2J2-Mediated Bioactivation of Austocystin D

The prevailing hypothesis is that Austocystin D, which shares structural similarities with aflatoxin B1, is oxygenated by CYP2J2.[4][7] This metabolic conversion generates a reactive intermediate that can form adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][4] The expression levels of CYP2J2 in cancer cells have been shown to positively correlate with their sensitivity to Austocystin D.[3][6]

Experimental Validation Strategies

Several key experimental strategies have been employed to elucidate and confirm the role of CYP2J2 in Austocystin D-mediated cytotoxicity. These can be broadly categorized into:

  • Correlation Studies: Analyzing the relationship between CYP2J2 expression and Austocystin D sensitivity across various cancer cell lines.

  • Inhibition Studies: Utilizing chemical inhibitors of CYP enzymes to observe the impact on Austocystin D's cytotoxic effects.

  • Genetic Manipulation: Directly altering the expression of CYP2J2 in cells (overexpression or knockout/knockdown) and assessing the resulting changes in sensitivity to Austocystin D.

  • Biochemical Assays: Directly measuring DNA damage and the activation of DNA damage response pathways.

Data Presentation: Quantitative Comparisons

The following tables summarize key quantitative data from studies investigating the role of CYP2J2 in Austocystin D cytotoxicity.

Table 1: Austocystin D Cytotoxicity in Various Cancer Cell Lines

Cell LineGI50 (nM)Noteworthy Characteristics
MCF7<10High sensitivity
HCT-15~50Moderate sensitivity
MES-SA>10,000Low sensitivity
SW62027Moderate sensitivity
MES-SA/MX23358Doxorubicin-resistant, moderate sensitivity

Data adapted from studies demonstrating the selective cytotoxicity of Austocystin D.[1][7]

Table 2: Effect of CYP2J2 Modulation on Austocystin D Cytotoxicity

Cell LineGenetic ModificationFold Change in Austocystin D Sensitivity
U-2 OSCYP2J2 KnockoutDecreased sensitivity
HOSCYP2J2 OverexpressionIncreased sensitivity

Qualitative representation based on findings that CYP2J2 depletion alleviates, and overexpression enhances Austocystin D sensitivity.[2][5][6][8]

Table 3: Inhibition of CYP2J2 Activity

InhibitorTarget(s)IC50 / KiNotes
KetoconazoleBroad-spectrum CYP inhibitor (potent for CYP3A4)-Reduces Austocystin D cytotoxicity.[1][3]
TerfenadineCYP2J2 substrate/inhibitorIC50 = 0.3 µMOften used as a probe for CYP2J2 activity.[9][10]
AstemizoleCYP2J2 substrate/inhibitor-Another probe for CYP2J2 activity.[11][12]
DanazolPotent CYP2J2 inhibitorIC50 = 77 nM (for terfenadine hydroxylation), Ki = 20 nM (for astemizole O-demethylation)Also inhibits CYP2C9, CYP2C8, and CYP2D6 at higher concentrations.[11][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are outlines of key experimental protocols.

Cell Viability Assay (MTT or similar)
  • Objective: To quantify the cytotoxic effect of Austocystin D.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of Austocystin D (with or without a CYP inhibitor) for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal growth inhibition concentration (GI50).

Western Blotting for DNA Damage and CYP2J2 Expression
  • Objective: To detect and quantify proteins involved in the DNA damage response (e.g., phosphorylated H2AX, γ-H2AX) and the expression of CYP2J2.

  • Procedure:

    • Treat cells with Austocystin D for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against γ-H2AX, CYP2J2, and a loading control (e.g., β-actin) overnight at 4°C.[3][4]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

CRISPR-Cas9 Mediated Gene Knockout of CYP2J2
  • Objective: To create a cell line lacking functional CYP2J2 to directly assess its role in Austocystin D cytotoxicity.

  • Procedure:

    • Design and clone single-guide RNAs (sgRNAs) targeting a critical exon of the CYP2J2 gene into a Cas9 expression vector.

    • Transfect the sgRNA/Cas9 construct into the target cell line.

    • Select for transfected cells (e.g., using antibiotic resistance).

    • Isolate single-cell clones and expand them.

    • Screen the clones for CYP2J2 knockout by Western blotting and/or DNA sequencing.

    • Use the validated knockout cell line in cell viability and DNA damage assays with Austocystin D.

Mandatory Visualizations

Signaling Pathway of Austocystin D Cytotoxicity

AustocystinD_Pathway cluster_cell Cancer Cell AustD_in Austocystin D (Prodrug) CYP2J2 CYP2J2 AustD_in->CYP2J2 Metabolism Metabolite Reactive Metabolite CYP2J2->Metabolite DNA DNA Metabolite->DNA Adduct Formation DNA_damage DNA Damage DNA->DNA_damage DDR DNA Damage Response (DDR) DNA_damage->DDR Apoptosis Apoptosis DDR->Apoptosis Experimental_Workflow cluster_hypothesis Hypothesis: CYP2J2 activates Austocystin D cluster_approaches Experimental Approaches cluster_assays Endpoint Assays cluster_validation Validation Hypothesis Hypothesis Correlation Correlational Studies (CYP2J2 expression vs. GI50) Hypothesis->Correlation Inhibition Pharmacological Inhibition (e.g., Ketoconazole, Danazol) Hypothesis->Inhibition Genetic Genetic Manipulation (KO / Overexpression) Hypothesis->Genetic Viability Cell Viability (MTT Assay) Correlation->Viability Inhibition->Viability DNA_Damage DNA Damage (γ-H2AX Western Blot) Inhibition->DNA_Damage Genetic->Viability Genetic->DNA_Damage Validation Validation of CYP2J2's Role Viability->Validation DNA_Damage->Validation

References

Comparative Analysis of the Immunosuppressive Properties of Various Austocystins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the immunosuppressive effects of different Austocystins, focusing on their impact on T-cell proliferation and cytokine expression. The information is compiled from recent studies to aid in the evaluation of these compounds for potential therapeutic applications.

Quantitative Comparison of Immunosuppressive Activity

Recent research has identified several Austocystin analogues with significant immunosuppressive properties. The inhibitory effects of these compounds on Concanavalin A (ConA)-induced T-cell proliferation are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundT-Cell Proliferation IC50 (µM)Source
1″-hydroxy austocystin D (11)0.93[1][2]
Asperustin I (9)1.0[1][2]
Asperustin E (5)1.1[1][2]

Lower IC50 values indicate greater potency.

Experimental Methodologies

The following are detailed protocols for the key experiments used to determine the immunosuppressive activity of the Austocystins.

ConA-Induced T-Cell Proliferation Assay

This assay is a standard method to assess the ability of compounds to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A.

  • Cell Preparation:

    • Isolate splenocytes from BALB/c mice spleens.

    • Prepare a single-cell suspension in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Adjust the cell density to 5 × 10^5 cells/mL.

  • Assay Procedure:

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 100 µL of medium containing Concanavalin A (final concentration of 5 µg/mL) and varying concentrations of the test Austocystin compounds.

    • Incubate the plate for 68 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Centrifuge the plate, remove the supernatant, and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • The IC50 values are calculated from the dose-response curves.

Interleukin-6 (IL-6) Expression Assay

This assay measures the effect of Austocystins on the production of the pro-inflammatory cytokine IL-6 by T-cells.

  • Cell Culture and Treatment:

    • Culture splenocytes as described in the T-cell proliferation assay.

    • Stimulate the cells with Concanavalin A (5 µg/mL) in the presence of different concentrations of the Austocystin compounds for 24 hours.

  • Measurement of IL-6:

    • Collect the cell culture supernatants.

    • Determine the concentration of IL-6 in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with an anti-IL-6 capture antibody.

    • Add the culture supernatants and standards to the wells.

    • Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate the IL-6 concentration based on the standard curve.

Visualizing Experimental and Signaling Pathways

To better understand the experimental process and the potential mechanism of action of Austocystins, the following diagrams have been generated.

experimental_workflow cluster_tcell_proliferation T-Cell Proliferation Assay cluster_il6_expression IL-6 Expression Assay splenocytes Isolate Splenocytes plate_cells Plate Cells splenocytes->plate_cells add_conA_austocystins Add ConA and Austocystins plate_cells->add_conA_austocystins incubate_68h Incubate 68h add_conA_austocystins->incubate_68h add_mtt Add MTT incubate_68h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan incubate_4h->dissolve_formazan read_absorbance_490 Read Absorbance (490nm) dissolve_formazan->read_absorbance_490 calculate_ic50 Calculate IC50 read_absorbance_490->calculate_ic50 culture_splenocytes Culture Splenocytes stimulate_conA_austocystins Stimulate with ConA and Austocystins culture_splenocytes->stimulate_conA_austocystins incubate_24h Incubate 24h stimulate_conA_austocystins->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant elisa Perform ELISA collect_supernatant->elisa measure_il6 Measure IL-6 Concentration elisa->measure_il6

Caption: Workflow of the in vitro immunosuppressive activity assays.

signaling_pathway cluster_tcr_signaling T-Cell Receptor Signaling cluster_nucleus cluster_inhibition Proposed Inhibition by Austocystins tcr T-Cell Receptor (TCR) Activation (e.g., by ConA) calcineurin Calcineurin tcr->calcineurin nfkb_inactive IκB-NF-κB tcr->nfkb_inactive Activates IKK nfat NFAT (inactive) calcineurin->nfat Dephosphorylates nfat_active NFAT (active) nfat->nfat_active nucleus Nucleus nfat_active->nucleus nfkb NF-κB nfkb_inactive->nfkb IκB degradation nfkb->nucleus il2_gene IL-2 Gene Transcription nucleus->il2_gene il6_gene IL-6 Gene Transcription nucleus->il6_gene tcell_proliferation T-Cell Proliferation il2_gene->tcell_proliferation cytokine_production Cytokine Production il6_gene->cytokine_production austocystins Austocystins austocystins->inhibition_calcineurin Inhibits? austocystins->inhibition_nfkb Inhibits? inhibition_calcineurin->calcineurin inhibition_nfkb->nfkb_inactive

Caption: Proposed mechanism of Austocystin-mediated immunosuppression.

Discussion of Potential Mechanisms

The potent inhibitory effects of certain Austocystins on T-cell proliferation and IL-6 production suggest that these compounds interfere with critical signaling pathways involved in T-cell activation. While the precise molecular targets of Austocystins are yet to be fully elucidated, their activity profile is consistent with the inhibition of key signaling molecules such as calcineurin or components of the NF-κB pathway.[3][4][5][6][7][8][9]

  • Calcineurin-NFAT Pathway: Activation of the T-cell receptor (TCR) leads to an increase in intracellular calcium, which in turn activates the phosphatase calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the transcription of genes essential for T-cell activation and proliferation, including IL-2.[7] Many established immunosuppressive drugs, such as cyclosporin A and tacrolimus, function by inhibiting calcineurin.[7]

  • NF-κB Pathway: The NF-κB signaling pathway is another crucial regulator of T-cell activation and cytokine production.[4][5] Upon TCR stimulation, a cascade of events leads to the degradation of the inhibitory protein IκB, allowing NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes, including IL-6. The immunosuppressive drug tacrolimus has also been shown to suppress NF-κB activation.[8][9]

The observed suppression of both T-cell proliferation and IL-6 expression by Austocystins strongly implies that their mechanism of action involves the disruption of one or both of these fundamental signaling pathways.[1][2] Further investigation is warranted to identify the specific molecular interactions and confirm the precise mechanism of immunosuppression.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Austocystin G

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling Austocystin G now have a comprehensive guide to its proper disposal, ensuring laboratory safety and regulatory compliance. As a mycotoxin with potential cytotoxic properties, stringent disposal protocols are essential to mitigate risks to personnel and the environment. This document outlines the necessary safety precautions, spill management, and step-by-step disposal procedures for this compound.

Given the absence of specific disposal guidelines for this compound, it is imperative to treat it as a hazardous and cytotoxic compound. This approach aligns with general best practices for handling potent research chemicals and mycotoxins.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is the first line of defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of nitrile gloves.
Eye Protection Safety GogglesChemical splash goggles.
Body Protection Lab CoatA protective gown or lab coat.
Respiratory Protection Face Mask/RespiratorA face mask should be worn; for procedures that may generate aerosols, a respirator is recommended.
Foot Protection Closed-toe shoesAppropriate footwear for a laboratory setting.

All handling of this compound, including preparation of solutions and aliquots, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination. A spill kit specifically for cytotoxic agents should be readily accessible in the laboratory.

Experimental Protocol: this compound Spill Cleanup

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before attempting to clean the spill, don the full PPE as outlined in Table 1.

  • Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Decontamination:

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using forceps or other tools and place them into a designated cytotoxic waste container.[1]

    • Clean the spill area with a suitable laboratory detergent and water.[2]

    • Follow the initial cleaning with a decontaminating solution, such as a 10% bleach solution, allowing for a contact time of at least 20-30 minutes.

  • Final Cleanup: Wipe the area with clean, wet absorbent pads.

  • Waste Disposal: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.[1][3]

  • Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Disposal Logistics and Plan

The disposal of this compound and any materials contaminated with it must be handled as hazardous chemical waste, with a strong emphasis on its cytotoxic nature.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with this compound (e.g., pipette tips, tubes, gloves, gowns, absorbent pads) must be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.[1][3][4] This container should be lined with a heavy-duty plastic bag.[3]

    • Liquid Waste: Unused solutions of this compound should be collected in a dedicated, sealed, and shatter-proof container clearly labeled as "Hazardous Waste: Cytotoxic Liquid." Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS.

    • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is also labeled as cytotoxic waste.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Chemotherapeutic Waste" and include the universal biohazard symbol if applicable. The label should also detail the contents and the date of accumulation.

  • Storage: Store cytotoxic waste in a secure, designated area with limited access, away from general laboratory traffic.[4] This area should be clearly marked with warning signs.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the cytotoxic waste.

    • Do not dispose of this compound down the drain or in the regular trash.

    • The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AustocystinG_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal cluster_spill Spill Response A Handle this compound B Wear Full PPE (Gloves, Gown, Goggles) A->B C Work in Fume Hood A->C D Generate this compound Waste E Is waste solid, liquid, or sharp? D->E F Solid Waste (Gloves, Tubes, etc.) E->F Solid G Liquid Waste (Unused Solutions) E->G Liquid H Sharps Waste (Needles, etc.) E->H Sharp I Place in Labeled Cytotoxic Solid Waste Container F->I J Place in Labeled Cytotoxic Liquid Waste Container G->J K Place in Labeled Cytotoxic Sharps Container H->K L Store Waste in Designated Secure Area I->L J->L K->L M Contact EHS for Waste Pickup L->M N High-Temperature Incineration M->N S1 Spill Occurs S2 Evacuate & Secure Area S1->S2 S3 Don Full PPE S2->S3 S4 Contain & Decontaminate S3->S4 S5 Collect Waste in Cytotoxic Container S4->S5 S5->L

References

Personal protective equipment for handling Austocystin G

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Personal Protective Equipment (PPE) and Safety Measures

This guide provides essential safety and logistical information for handling Austocystin G in a laboratory setting. Given that the toxicological properties of this compound have not been thoroughly investigated, researchers, scientists, and drug development professionals must handle this compound with the utmost caution, adhering to stringent safety protocols.[1] The following recommendations are based on safety data for similar compounds and general best practices for handling potentially hazardous substances.

Recommended Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety.

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile, polyurethane, neoprene, or latex gloves meeting ASTM D-6978-(05)-13 standards. Vinyl gloves are not recommended.[2]To prevent skin contact. It is advised to use proper glove removal techniques to avoid skin contact with the product.
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]To protect eyes from splashes or aerosols.
Respiratory Protection In case of inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator or a full-face respirator should be used.[1][3]To prevent inhalation, which may cause allergy or asthma symptoms.[1]
Lab Coat/Gown Disposable, lint-free, low-permeability fabric gown with long sleeves, tight-fitting cuffs, and a back closure.[2]To protect skin and clothing from contamination.[1]
Footwear Closed-toe shoesTo protect feet from spills.

Experimental Workflow for Safe Handling

The following workflow outlines the procedural steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don appropriate PPE prep_setup Work within a certified chemical fume hood prep_ppe->prep_setup prep_weigh Carefully weigh and prepare this compound solution prep_setup->prep_weigh handle_exp Perform experimental procedures prep_weigh->handle_exp handle_spill Follow spill cleanup protocol immediately if a spill occurs handle_exp->handle_spill In case of spill disp_decon Decontaminate work surfaces handle_exp->disp_decon disp_waste Dispose of waste in labeled, sealed containers disp_decon->disp_waste disp_doff Doff PPE following proper procedure disp_waste->disp_doff disp_wash Wash hands thoroughly disp_doff->disp_wash

Figure 1. Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation or a rash occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for 10 to 15 minutes, holding eyelids apart. Remove contact lenses if present. Consult an ophthalmologist.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential to maintain a safe laboratory environment.

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: Use appropriate absorbent materials to contain the spill.

  • Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste. Clean the spill area thoroughly.

Waste Disposal:

  • All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be collected in closed, suitable containers for disposal.[1]

  • Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the substance to enter drains or soil.[1]

start Spill Occurs evacuate Evacuate immediate area start->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Collect waste into a sealed, labeled container contain->collect clean Clean the spill area thoroughly collect->clean dispose Dispose of waste according to regulations clean->dispose

Figure 2. Spill Cleanup Protocol for this compound.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.